An In-depth Technical Guide to 6-Bromoquinoline-2-carboxylic acid (CAS No. 65148-10-9)
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 6-Bromoquinoline-2-carboxylic acid, a key building block in medicinal chemistry. This document con...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Bromoquinoline-2-carboxylic acid, a key building block in medicinal chemistry. This document consolidates its physicochemical properties, spectral data, synthesis, and potential applications in drug discovery, presenting the information in a structured and accessible format for researchers and scientists.
Chemical and Physical Properties
6-Bromoquinoline-2-carboxylic acid is a solid, heterocyclic compound with the molecular formula C₁₀H₆BrNO₂.[1][2] Its molecular structure, featuring a quinoline core substituted with a bromine atom and a carboxylic acid group, makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules.[3]
Table 1: Physicochemical Properties of 6-Bromoquinoline-2-carboxylic acid
Specific data not available in the searched literature.
FT-IR
Specific data not available in the searched literature.
Experimental Protocols
Synthesis of 6-Bromoquinoline-2-carboxylic acid
A common and effective method for the synthesis of 6-Bromoquinoline-2-carboxylic acid involves the hydrolysis of 6-bromo-2-(tribromomethyl)quinoline.[1]
Experimental Workflow: Synthesis of 6-Bromoquinoline-2-carboxylic acid
physical and chemical properties of 6-Bromoquinoline-2-carboxylic acid
An In-depth Technical Guide on the Core Physical and Chemical Properties of 6-Bromoquinoline-2-carboxylic acid For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide on the Core Physical and Chemical Properties of 6-Bromoquinoline-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core , a heterocyclic compound of interest in medicinal chemistry and organic synthesis. The information presented herein is intended to support research and development activities by providing key data, experimental protocols, and logical workflows.
Core Properties and Data
A summary of the key is presented in the tables below for easy reference and comparison.
Table 1: Physical and Chemical Properties of 6-Bromoquinoline-2-carboxylic acid
No quantitative data is readily available. It is expected to be sparingly soluble in water and soluble in polar organic solvents like DMSO and methanol.
pKa
No experimentally determined value is readily available. As a carboxylic acid, the pKa is expected to be in the range of 4-5.
Table 2: Spectroscopic Data for 6-Bromoquinoline-2-carboxylic acid
To a stirred suspension of 6-bromo-2-(tribromomethyl)quinoline in water (1.75 L), slowly add concentrated sulfuric acid (0.75 L) over a period of 15 minutes.
Heat the resulting suspension at 150°C (oil bath temperature) for 5 hours.
After the reaction is complete, cool the mixture.
Collect the precipitate by filtration, wash it with water, and dry it to obtain the first crop of 6-bromo-2-quinolinecarboxylic acid as a solid (127.6 g).
Dilute the filtrate with water (3 L) to precipitate a second crop of the product (55.7 g).
The combined yield of the product is 183.3 g (96%).
General Protocol for NMR Spectroscopic Analysis[8]
This protocol outlines a general procedure for acquiring NMR spectra of quinoline carboxylic acid derivatives.
Sample Preparation:
Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.
Select a suitable deuterated solvent where the compound is soluble, such as DMSO-d₆.
Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
Filter the solution through a pipette with a cotton or glass wool plug into a clean, dry 5 mm NMR tube.
For precise chemical shift referencing, an internal standard like tetramethylsilane (TMS) can be added.
Data Acquisition:
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).
For ¹H NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
For ¹³C NMR, a larger number of scans is typically required.
Two-dimensional NMR experiments like COSY, HSQC, and HMBC can be performed for detailed structural elucidation.
General Protocol for Mass Spectrometry Analysis[9][10]
This protocol provides a general workflow for the analysis of quinoline derivatives by mass spectrometry.
Sample Preparation:
Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile, or water) to a concentration of approximately 1 mg/mL.
Take an aliquot (e.g., 100 µL) of this solution and dilute it further with an appropriate solvent to a final concentration suitable for the instrument (e.g., in the µg/mL range).
If any precipitate is present, the solution must be filtered before analysis to prevent instrument blockages.
Transfer the final solution to a standard 2 mL mass spectrometry vial with a screw cap and septum.
Data Acquisition:
Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of molecule.
Acquire the mass spectrum in the appropriate mode (positive or negative ion mode). For 6-Bromoquinoline-2-carboxylic acid, the protonated molecule [M+H]⁺ is observed in positive ion mode.
Tandem mass spectrometry (MS/MS) can be used to obtain fragmentation patterns for structural confirmation.
Visualizations
The following diagrams, created using the DOT language, illustrate key experimental and logical workflows related to 6-Bromoquinoline-2-carboxylic acid.
Synthesis of 6-Bromoquinoline-2-carboxylic acid.
Esterification of 6-Bromoquinoline-2-carboxylic acid.
An In-depth Technical Guide to the Structure Elucidation of 6-Bromoquinoline-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the structural elucidation of 6-Bromoquinoline-2-carboxylic acid (CAS No. 65148-10-9), a key heter...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 6-Bromoquinoline-2-carboxylic acid (CAS No. 65148-10-9), a key heterocyclic compound with potential applications in medicinal chemistry and materials science. This document outlines the fundamental physicochemical properties, detailed spectroscopic data, and the methodologies employed for its characterization.
Physicochemical Properties
6-Bromoquinoline-2-carboxylic acid is a solid at room temperature with the molecular formula C₁₀H₆BrNO₂ and a molecular weight of 252.06 g/mol .[1] Its structure comprises a quinoline core substituted with a bromine atom at the 6-position and a carboxylic acid group at the 2-position.
A common synthetic route to 6-Bromoquinoline-2-carboxylic acid involves the hydrolysis of 6-bromo-2-(tribromomethyl)quinoline.[1]
Diagram of the Synthesis of 6-Bromoquinoline-2-carboxylic acid
Caption: Synthetic pathway for 6-Bromoquinoline-2-carboxylic acid.
Spectroscopic Data for Structural Elucidation
The structural confirmation of 6-Bromoquinoline-2-carboxylic acid is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for defining the carbon-hydrogen framework of a molecule.
The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms in the molecule.
Predicted values based on known substituent effects on the quinoline ring system.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for 6-Bromoquinoline-2-carboxylic acid are detailed below.
Wavenumber (cm⁻¹)
Intensity
Assignment
2500-3300
Broad
O-H stretch (Carboxylic Acid)
1680-1710
Strong
C=O stretch (Carboxylic Acid)
1550-1600
Medium-Strong
C=C and C=N stretching (Quinoline ring)
~1300
Medium
C-O stretch (Carboxylic Acid)
750-850
Strong
C-H out-of-plane bending (Aromatic)
500-600
Medium
C-Br stretch
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the compound.
m/z
Interpretation
253
[M+H]⁺
Data obtained via Electrospray Ionization (ESI).[1] The presence of bromine would be confirmed by a characteristic M+2 isotopic pattern in a high-resolution mass spectrum.
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for 6-Bromoquinoline-2-carboxylic acid.
NMR Spectroscopy
Sample Preparation: Approximately 10-20 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[2]
Instrumentation: Spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[2]
¹H NMR Acquisition: A standard proton pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio.
¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed. A larger number of scans is typically required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.[3]
IR Spectroscopy
Sample Preparation: For a solid sample, a KBr pellet is prepared by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.[4]
Data Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹ using an FT-IR spectrometer. A background spectrum is subtracted from the sample spectrum.[4]
Mass Spectrometry
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).
Instrumentation: The analysis is performed using a mass spectrometer equipped with an appropriate ionization source (e.g., ESI).
Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio of the ions is measured.
Structural Elucidation Workflow
The logical process for the structural elucidation of 6-Bromoquinoline-2-carboxylic acid is outlined below.
Workflow for the Structural Elucidation of 6-Bromoquinoline-2-carboxylic acid
Caption: A logical workflow for the structural elucidation of a target molecule.
Conclusion
The collective analysis of physicochemical properties and spectroscopic data provides a comprehensive and unambiguous structural elucidation of 6-Bromoquinoline-2-carboxylic acid. The presented data and methodologies serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.
Spectroscopic and Biological Insights into 6-Bromoquinoline-2-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectroscopic properties of 6-Bromoquinoline-2-carboxylic acid, a compound of interest in medi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 6-Bromoquinoline-2-carboxylic acid, a compound of interest in medicinal chemistry and drug discovery. This document details available spectroscopic data, outlines experimental protocols for its characterization, and touches upon the potential biological significance of this class of molecules.
A complete spectroscopic analysis is crucial for the unambiguous identification and characterization of 6-Bromoquinoline-2-carboxylic acid. The following sections present the available and expected spectroscopic data.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for elucidating the hydrogen framework of a molecule. The ¹H NMR spectrum of 6-Bromoquinoline-2-carboxylic acid has been reported as follows:
Table 1: ¹H NMR Spectroscopic Data for 6-Bromoquinoline-2-carboxylic acid [1]
While specific experimental ¹³C NMR data for 6-Bromoquinoline-2-carboxylic acid was not found in the reviewed literature, the expected chemical shifts can be predicted based on the analysis of closely related structures, such as 6-bromoquinoline. The presence of the carboxylic acid group at the C2 position will significantly influence the chemical shifts of the surrounding carbon atoms.
Table 2: Predicted ¹³C NMR Spectroscopic Data for 6-Bromoquinoline-2-carboxylic acid
Note: These are predicted values and may differ from experimental results. The chemical shift for the carboxylic acid carbon is based on typical values for this functional group.[3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 6-Bromoquinoline-2-carboxylic acid, electrospray ionization (ESI) is a suitable technique.
Table 3: Mass Spectrometry Data for 6-Bromoquinoline-2-carboxylic acid [1]
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 6-Bromoquinoline-2-carboxylic acid is expected to show characteristic absorption bands for the carboxylic acid and the quinoline ring system.
Table 4: Expected Infrared (IR) Absorption Bands for 6-Bromoquinoline-2-carboxylic acid
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Quinoline and its derivatives are known to absorb in the UV region. The presence of the carboxylic acid group and the bromine atom will influence the absorption maxima. For many carboxylic acids, the absorption occurs around 210 nm, which is often too low to be of practical use for structural elucidation without further conjugation.[4]
Experimental Protocols
Detailed experimental procedures are essential for obtaining high-quality and reproducible spectroscopic data.
NMR Spectroscopy
Sample Preparation:
Weigh 10-20 mg of 6-Bromoquinoline-2-carboxylic acid for ¹H NMR and 50-100 mg for ¹³C NMR.[5]
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
¹H NMR Acquisition:
Spectrometer: 400 MHz or higher.
Pulse Program: Standard one-pulse sequence.
Temperature: 298 K.
Spectral Width: 0-15 ppm.
Number of Scans: 16-32.
Relaxation Delay: 1-2 seconds.
¹³C NMR Acquisition:
Spectrometer: 100 MHz or higher.
Pulse Program: Proton-decoupled pulse sequence.
Temperature: 298 K.
Spectral Width: 0-200 ppm.
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
Relaxation Delay: 2-5 seconds.
Mass Spectrometry (LC-MS)
Sample Preparation:
Prepare a stock solution of 6-Bromoquinoline-2-carboxylic acid in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
Instrumentation and Conditions:
Ionization Source: Electrospray Ionization (ESI), positive ion mode.
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is a common starting point for reversed-phase chromatography.
Infrared (IR) Spectroscopy
Sample Preparation:
KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
ATR: Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
The following diagram illustrates a typical workflow for the spectroscopic characterization of a small molecule like 6-Bromoquinoline-2-carboxylic acid.
Caption: General workflow for the spectroscopic analysis of 6-Bromoquinoline-2-carboxylic acid.
Biological Significance and Potential Applications
While specific studies on the biological activity of 6-Bromoquinoline-2-carboxylic acid are not extensively documented in the searched literature, the quinoline scaffold is a well-established pharmacophore in drug discovery. Quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Notably, quinoline-2-carboxylic acid itself has been investigated and shown to possess significant cytotoxicity against certain cancer cell lines, such as mammary (MCF7) and cervical (HeLa) cancer cells.[6] It is speculated that the co-planar arrangement of the carboxylic acid and the nitrogen atom may facilitate chelation with divalent metals, a potential mechanism for its biological activity.[6]
The introduction of a bromine atom at the 6-position of the quinoline ring can modulate the lipophilicity and electronic properties of the molecule, potentially influencing its pharmacokinetic and pharmacodynamic profile. Therefore, 6-Bromoquinoline-2-carboxylic acid represents a promising candidate for further investigation in drug discovery programs, particularly in the areas of oncology and inflammation.
Logical Relationship in Drug Discovery Context
The following diagram illustrates the logical progression from a core chemical structure to potential therapeutic applications.
Caption: Logical relationship from chemical structure to potential therapeutic application.
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 6-Bromoquinoline-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 6-Bromoquinoline-2-carboxylic acid. Th...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 6-Bromoquinoline-2-carboxylic acid. The following sections detail the experimental protocols for acquiring ¹H and ¹³C NMR spectra, present the quantitative data in a clear tabular format, and offer an interpretation of the spectral features. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development who are working with this compound or related quinoline derivatives.
Introduction
6-Bromoquinoline-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry due to the prevalence of the quinoline scaffold in a wide array of pharmacologically active molecules. A thorough understanding of its molecular structure is paramount for its application in drug design and synthesis. NMR spectroscopy is an essential analytical technique for the unambiguous structural elucidation and purity assessment of such compounds. This guide focuses on the detailed analysis of the ¹H and ¹³C NMR spectra of 6-Bromoquinoline-2-carboxylic acid.
Data Presentation: ¹H and ¹³C NMR of 6-Bromoquinoline-2-carboxylic Acid
The quantitative NMR data for 6-Bromoquinoline-2-carboxylic acid are summarized in the tables below. The ¹H NMR data was obtained from a spectrum recorded in deuterated dimethyl sulfoxide (DMSO-d₆) at 400 MHz.
Table 1: ¹H NMR Spectral Data of 6-Bromoquinoline-2-carboxylic Acid
Proton Assignment
Chemical Shift (δ) [ppm]
Multiplicity
Coupling Constant (J) [Hz]
Integration
H-4
8.50
Doublet (d)
9.0
1H
H-5
8.38
Doublet (d)
2.0
1H
H-3
8.13
Doublet (d)
9.0
1H
H-8
8.06
Doublet (d)
9.0
1H
H-7
7.96
Multiplet (m)
-
1H
Note: The ¹H NMR data is referenced from ChemicalBook and was recorded in DMSO-d₆.[1]
Table 2: ¹³C NMR Spectral Data of 6-Bromoquinoline-2-carboxylic Acid
Carbon Assignment
Estimated Chemical Shift (δ) [ppm]
C=O
165 - 175
C-2
150 - 155
C-8a
145 - 150
C-4
138 - 142
C-4a
135 - 140
C-7
130 - 135
C-5
128 - 132
C-8
125 - 130
C-3
120 - 125
C-6
118 - 122
Note: These are estimated values and should be confirmed with experimental data.
Experimental Protocols
The following provides a generalized methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for quinoline derivatives like 6-Bromoquinoline-2-carboxylic acid.
Sample Preparation
Sample Weighing: Accurately weigh 5-10 mg of 6-Bromoquinoline-2-carboxylic acid for ¹H NMR analysis and 20-50 mg for ¹³C NMR analysis.
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for carboxylic acids due to its ability to dissolve polar compounds. Other potential solvents include deuterated chloroform (CDCl₃) and deuterated methanol (CD₃OD).
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
Homogenization: Gently agitate the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.
NMR Spectrometer Setup and Data Acquisition
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Shim the magnetic field to achieve a high degree of homogeneity, which is essential for obtaining sharp and symmetrical NMR signals.
Pulse Sequence: A standard single-pulse experiment is typically employed.
Spectral Width: Set the spectral width to encompass the expected range of proton chemical shifts (typically 0-10 ppm for quinoline derivatives).
Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.
Relaxation Delay: A relaxation delay of 1-5 seconds is used to allow for full relaxation of the protons between scans.
Number of Scans: For a sample of sufficient concentration, 8-16 scans are typically adequate. More scans may be necessary for dilute samples to achieve a good signal-to-noise ratio.
Pulse Sequence: A proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).
Spectral Width: The spectral width should be set to cover the full range of carbon chemical shifts (typically 0-200 ppm).
Acquisition Time: An acquisition time of 1-2 seconds is standard.
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.
Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio.
Data Processing
Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.
Phase Correction: The spectrum is manually or automatically phase-corrected to ensure that all peaks have the correct absorptive lineshape.
Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.
Referencing: The chemical shift axis is referenced to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard such as tetramethylsilane (TMS).
Integration: The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the relative number of protons contributing to each signal.
Visualization of 6-Bromoquinoline-2-carboxylic Acid
The following diagram illustrates the chemical structure of 6-Bromoquinoline-2-carboxylic acid with numbered positions to facilitate the discussion of NMR signal assignments.
Caption: Structure of 6-Bromoquinoline-2-carboxylic acid with atom numbering.
The logical workflow for the NMR analysis of 6-Bromoquinoline-2-carboxylic acid is depicted in the following diagram.
Caption: General workflow for NMR spectroscopic analysis.
mass spectrometry analysis of 6-Bromoquinoline-2-carboxylic acid
An In-depth Technical Guide to the Mass Spectrometry Analysis of 6-Bromoquinoline-2-carboxylic Acid Introduction 6-Bromoquinoline-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistr...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide to the Mass Spectrometry Analysis of 6-Bromoquinoline-2-carboxylic Acid
Introduction
6-Bromoquinoline-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural elucidation and quantification are critical for assessing purity, studying metabolic pathways, and ensuring quality control. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as a powerful analytical technique for the sensitive and specific analysis of this compound. This guide provides a comprehensive overview of the mass spectrometric behavior of 6-Bromoquinoline-2-carboxylic acid, detailed experimental protocols, and expected fragmentation patterns.
Mass Spectrometric Behavior and Fragmentation
The mass spectrometric analysis of 6-Bromoquinoline-2-carboxylic acid is characterized by its distinct isotopic pattern and predictable fragmentation pathways. The molecular formula is C10H6BrNO2, with a molecular weight of approximately 252.06 g/mol .[1]
Molecular Ion and Isotopic Pattern
A key feature in the mass spectrum of 6-Bromoquinoline-2-carboxylic acid is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance.[2] This results in a characteristic M+ and M+2 isotopic pattern in the mass spectrum, with two peaks of almost equal intensity separated by 2 m/z units.
In positive ion electrospray ionization (ESI) mode, the compound is readily protonated, forming the [M+H]⁺ ion.[1][3] Therefore, one would expect to see prominent ions at m/z 253 (for ⁷⁹Br) and 255 (for ⁸¹Br).
Fragmentation Pathways
Upon collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), the protonated molecular ion of 6-Bromoquinoline-2-carboxylic acid undergoes characteristic fragmentation. The primary fragmentation event is the loss of the carboxylic acid group.[3][4]
Common neutral losses from carboxylic acids include:
Further fragmentation of the 6-bromoquinoline ring structure can also occur, potentially involving the loss of hydrogen cyanide (HCN).[3]
Data Presentation
The expected quantitative data for the in positive ESI-MS is summarized in the table below.
Ion
Description
m/z (⁷⁹Br)
m/z (⁸¹Br)
[M+H]⁺
Protonated Molecular Ion
253.0
255.0
[M+H - H₂O]⁺
Loss of Water
235.0
237.0
[M+H - CO₂]⁺
Loss of Carbon Dioxide
209.0
211.0
[M+H - COOH]⁺
Loss of Carboxyl Radical
208.0
210.0
Experimental Protocols
For sensitive and selective quantification, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method operating in Multiple Reaction Monitoring (MRM) mode is recommended.[3]
Sample Preparation
The choice of sample preparation is dependent on the matrix.
Protein Precipitation (for plasma or serum):
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a suitable internal standard.
The Therapeutic Promise of Quinoline-2-Carboxylic Acid Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals The quinoline scaffold, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wid...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2][3] Among these, derivatives of quinoline-2-carboxylic acid have emerged as a particularly promising class of therapeutic agents, demonstrating significant potential in the treatment of a diverse range of diseases, including cancer, inflammation, and infectious diseases. This technical guide provides a comprehensive overview of the current research landscape, focusing on the quantitative biological activity, mechanisms of action involving key signaling pathways, and detailed experimental protocols for the evaluation of these versatile compounds.
Quantitative Biological Activity
The therapeutic efficacy of quinoline-2-carboxylic acid derivatives has been quantified across various preclinical models. The following tables summarize key data from published studies, offering a comparative analysis of their potency in different therapeutic areas.
Anticancer Activity
Quinoline-2-carboxylic acid derivatives have demonstrated notable cytotoxic effects against a variety of cancer cell lines.[2] The proposed mechanisms of action often involve the induction of apoptosis and cell cycle arrest.[2]
The anti-inflammatory properties of quinoline-2-carboxylic acid derivatives are often evaluated by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[4][8]
The antibacterial potential of quinoline-2-carboxylic acid derivatives is typically assessed by determining their minimum inhibitory concentration (MIC) against various bacterial strains.
The therapeutic effects of quinoline-2-carboxylic acid derivatives are mediated through the modulation of critical intracellular signaling pathways. Understanding these mechanisms is paramount for the rational design of next-generation therapeutics.
Anti-inflammatory Effects via NF-κB Pathway Inhibition
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response.[8][10][14] Upon stimulation by pro-inflammatory signals such as LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα).[10][14] This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS, COX-2, and various cytokines.[10] Certain quinoline derivatives, such as 8-(tosylamino)quinoline, have been shown to suppress the activation of NF-κB and its upstream signaling components, including IκBα, IKK, and Akt.[10]
NF-κB signaling pathway and points of inhibition by quinoline derivatives.
Anticancer Effects via EGFR/HER-2 Pathway Inhibition
The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) are key members of the ErbB family of receptor tyrosine kinases.[6] Their overexpression and aberrant signaling are implicated in the development and progression of various cancers.[6] Ligand binding to EGFR or heterodimerization of EGFR and HER-2 triggers receptor dimerization, autophosphorylation of tyrosine residues in the intracellular domain, and activation of downstream signaling cascades, such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways. These pathways ultimately promote cell proliferation, survival, and invasion.[6][15] Certain quinoline-based compounds have been designed as dual-target inhibitors of EGFR and HER-2, effectively blocking these oncogenic signals.[5][6]
EGFR/HER-2 signaling pathway and inhibition by quinoline derivatives.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of the therapeutic potential of quinoline-2-carboxylic acid derivatives.
Synthesis of Quinoline-2-Carboxylic Acid Amides and Esters
A common method for the synthesis of quinoline-2-carboxylic acid amides and esters involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with an appropriate amine or alcohol.[16][17][18][19]
General workflow for the synthesis of quinoline-2-carboxamides and esters.
Protocol for Amide Synthesis via Acyl Chloride:
Acyl Chloride Formation: To a solution of quinoline-2-carboxylic acid in an inert solvent (e.g., toluene or DCM), add thionyl chloride or oxalyl chloride.[17] A catalytic amount of DMF can be added if using thionyl chloride.[17] The reaction mixture is typically heated or stirred at room temperature until the evolution of gas ceases.[17] The solvent and excess reagent are then removed under reduced pressure to yield the crude quinoline-2-carbonyl chloride.[17]
Amide Coupling: The crude acyl chloride is dissolved in a dry, inert solvent (e.g., DCM or THF) under an inert atmosphere.[17] In a separate flask, the desired amine and a base (e.g., triethylamine) are dissolved in the same solvent.[17] The amine solution is then added dropwise to the acyl chloride solution at 0°C.[17] The reaction is allowed to warm to room temperature and stirred for several hours.[17] Following an aqueous workup and purification by chromatography, the desired quinoline-2-carboxamide is obtained.[17]
In Vitro Anticancer Activity: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cytotoxicity by measuring cellular protein content.[1][20][21][22]
Protocol:
Cell Seeding: Plate cells in a 96-well microtiter plate at an appropriate density and incubate for 24 hours to allow for attachment.[1][20]
Compound Treatment: Treat the cells with serial dilutions of the quinoline-2-carboxylic acid derivative and incubate for a specified period (e.g., 48-72 hours).[1][22]
Cell Fixation: Gently remove the culture medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.[20][22]
Staining: Wash the plates with water and air dry. Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[20]
Washing: Remove the SRB solution and wash the plates with 1% (v/v) acetic acid to remove unbound dye.[20]
Solubilization and Absorbance Measurement: Air dry the plates and add 10 mM Tris base solution to solubilize the protein-bound dye.[20][22] Measure the absorbance at approximately 510-540 nm using a microplate reader.[20][22] The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration.[1]
In Vitro Anti-inflammatory Activity: LPS-Induced Nitric Oxide Production Assay
This assay screens for anti-inflammatory activity by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages.[8]
Protocol:
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.[8]
Cell Treatment: Seed the cells in a 96-well plate. Pre-treat the cells with various concentrations of the quinoline-2-carboxylic acid derivative for 1 hour before stimulating with LPS (1 µg/mL).[9][11]
Nitrite Quantification: Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).[9]
Absorbance Measurement: After a short incubation at room temperature, measure the absorbance at 540 nm. The concentration of nitrite is determined from a standard curve of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-treated control.
This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a bacterium.[23][24][25][26]
Protocol:
Compound Dilution: Prepare serial two-fold dilutions of the quinoline-2-carboxylic acid derivative in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton broth).[23][24]
Bacterial Inoculum Preparation: Prepare a standardized suspension of the test bacterium.[24]
Inoculation: Add the bacterial inoculum to each well of the microtiter plate.[24]
Incubation: Incubate the plates at 37°C for 18-24 hours.[24]
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).[26]
Antiviral Activity: Plaque Reduction Assay
This assay quantifies the ability of a compound to inhibit the replication of a lytic virus.[27][28][29][30][31]
Protocol:
Cell Seeding: Seed a confluent monolayer of susceptible host cells in a multi-well plate.[27][28][29]
Virus Infection: Infect the cells with a known amount of virus in the presence of various concentrations of the quinoline-2-carboxylic acid derivative.[27][28]
Overlay: After an adsorption period, remove the virus-compound mixture and add an overlay medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.[27][28][29]
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).[28][31]
Plaque Visualization: Fix the cells and stain with a dye (e.g., crystal violet) to visualize the plaques (zones of cell death).[27][28][30]
Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus-only control. The EC50 value (the concentration that reduces the number of plaques by 50%) is then determined.[31]
Conclusion and Future Directions
The evidence presented in this technical guide underscores the significant therapeutic potential of quinoline-2-carboxylic acid and its derivatives as a versatile scaffold for drug discovery. Their demonstrated efficacy in preclinical models of cancer, inflammation, and infectious diseases, coupled with a growing understanding of their mechanisms of action, provides a strong foundation for further development.
Future research should focus on several key areas:
Structure-Activity Relationship (SAR) Studies: Systematic modification of the quinoline-2-carboxylic acid scaffold to optimize potency, selectivity, and pharmacokinetic properties.
Mechanism of Action Elucidation: Deeper investigation into the molecular targets and signaling pathways modulated by these compounds to identify novel mechanisms and potential biomarkers.
In Vivo Efficacy and Safety: Rigorous evaluation of lead compounds in relevant animal models of disease to assess their in vivo efficacy, toxicity, and pharmacokinetic profiles.
Exploration of New Therapeutic Areas: Given the broad biological activity of the quinoline nucleus, investigating the potential of these derivatives in other therapeutic areas, such as neurodegenerative and metabolic diseases, is warranted.[3][32][33][34][35]
The continued exploration and development of quinoline-2-carboxylic acid derivatives hold great promise for the discovery of novel and effective therapies to address unmet medical needs.
Synthesis of 6-Bromoquinoline-2-carboxylic Acid: A Detailed Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive protocol for the synthesis of 6-bromoquinoline-2-carboxylic acid, a valuable intermediate in medicinal chemistry and...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the synthesis of 6-bromoquinoline-2-carboxylic acid, a valuable intermediate in medicinal chemistry and materials science. The described method is a robust and high-yielding procedure starting from 6-bromo-2-(tribromomethyl)quinoline.
Summary of Reaction Data
The following table summarizes the key quantitative data associated with the synthesis protocol.
Starting Material
Reagents
Product
Yield
Purity Confirmation
6-bromo-2-(tribromomethyl)quinoline
Concentrated Sulfuric Acid, Water
6-Bromoquinoline-2-carboxylic acid
96%
¹H NMR, ES-LCMS
Experimental Protocol
This protocol details the hydrolysis of 6-bromo-2-(tribromomethyl)quinoline to yield 6-bromoquinoline-2-carboxylic acid.
Deionized Water (1.75 L for reaction, 3 L for precipitation)
Equipment:
Large reaction vessel with mechanical stirrer
Heating mantle with temperature control (oil bath)
Filtration apparatus (e.g., Buchner funnel)
Standard laboratory glassware
Procedure:
Reaction Setup: In a suitable reaction vessel, prepare a suspension of 6-bromo-2-(tribromomethyl)quinoline (350 g, 0.76 mol) in water (1.75 L).
Acid Addition: While stirring the suspension, slowly add concentrated sulfuric acid (0.75 L) over a period of 15 minutes.[1]
Heating: Heat the reaction mixture to 150 °C using an oil bath and maintain this temperature for 5 hours.[1]
First Precipitation and Filtration: After the reaction is complete, cool the mixture. The product will precipitate out of the solution. Collect the solid precipitate by filtration and wash it with water. Dry the collected solid to obtain the first crop of 6-bromo-2-quinolinecarboxylic acid (127.6 g).[1]
Second Precipitation: Dilute the filtrate with an additional 3 L of water to precipitate a second crop of the product.[1]
Second Filtration and Drying: Collect the second precipitate by filtration, wash with water, and dry. This yields an additional 55.7 g of the product.[1]
Combined Yield: The combined yield of 6-bromo-2-quinolinecarboxylic acid is 183.3 g, which corresponds to a 96% yield.[1]
The following diagram illustrates the workflow for the synthesis of 6-bromoquinoline-2-carboxylic acid.
Caption: Workflow for the synthesis of 6-bromoquinoline-2-carboxylic acid.
Alternative Synthesis Strategies
While the detailed protocol above provides a direct and high-yielding method, it is worth noting that quinoline derivatives can be synthesized through various other named reactions. These are generally multi-component reactions that build the quinoline ring system from simpler precursors.
Doebner-von Miller Reaction: This reaction involves the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds.[2][3] The reaction is typically catalyzed by Brønsted or Lewis acids.[2]
Pfitzinger Reaction: This method produces substituted quinoline-4-carboxylic acids from the reaction of isatin with a carbonyl compound in the presence of a base.[4][5][6][7] The mechanism involves the base-catalyzed hydrolysis of the isatin amide bond, followed by condensation with the carbonyl compound and subsequent cyclization.[4][8]
Doebner Reaction: This reaction serves as an alternative to the Pfitzinger reaction and synthesizes quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid.[9]
Application Notes and Protocols for the Preparation of Methyl 6-bromoquinoline-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the synthesis of methyl 6-bromoquinoline-2-carboxylate, a key intermediate...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of methyl 6-bromoquinoline-2-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The protocols are based on established and reliable methods, ensuring high yield and purity of the final product.
Introduction
Methyl 6-bromoquinoline-2-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry. The quinoline scaffold is a common feature in a wide range of biologically active molecules, and the presence of a bromine atom at the 6-position and a methyl ester at the 2-position provides versatile handles for further chemical modifications. This allows for the exploration of structure-activity relationships (SAR) in drug discovery programs. The synthesis of this compound is typically achieved through a two-step process, starting with the preparation of 6-bromoquinoline-2-carboxylic acid, followed by its esterification.
Data Presentation
The following table summarizes the quantitative data for the two-step synthesis of methyl 6-bromoquinoline-2-carboxylate.
Step 2: Synthesis of Methyl 6-bromoquinoline-2-carboxylate[2]
This protocol details the esterification of 6-bromoquinoline-2-carboxylic acid to produce the target compound, methyl 6-bromoquinoline-2-carboxylate.
Materials:
6-bromoquinoline-2-carboxylic acid
Methanol
Methanesulfonic acid
Sodium bicarbonate
Water
Procedure:
To a solution of 6-bromoquinoline-2-carboxylic acid (331 g, 1.31 mol) in methanol (2 L), add methanesulfonic acid (22 mL, 33 g, 0.34 mol).
Heat the mixture to reflux and maintain for 6 hours.
Upon completion of the reaction, cool the mixture and neutralize it with an aqueous solution of sodium bicarbonate (29 g, 0.34 mol) in 350 mL of water.
Slowly cool the resulting suspension to 20 °C and stir overnight.
Collect the solid product by filtration.
Wash the filter cake with water (1 L).
Dry the solid in a vacuum oven at 50 °C for 3 days to yield methyl 6-bromo-2-quinolinecarboxylate (294 g, 85%).[2]
Application Notes and Protocols: 6-Bromoquinoline-2-carboxylic acid as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals Introduction 6-Bromoquinoline-2-carboxylic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its rigid quinoli...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromoquinoline-2-carboxylic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its rigid quinoline scaffold, substituted with a bromine atom and a carboxylic acid, provides two key points for chemical modification, making it a valuable intermediate in the synthesis of complex bioactive molecules. The bromine atom at the 6-position can participate in various cross-coupling reactions, allowing for the introduction of diverse substituents, while the carboxylic acid at the 2-position is readily converted to amides, esters, and other functional groups. This document provides detailed application notes and experimental protocols for the use of 6-bromoquinoline-2-carboxylic acid in the synthesis of potential pharmaceutical agents, with a focus on its application in the development of kinase inhibitors.
Application in the Synthesis of Kinase Inhibitors
The quinoline core is a prominent scaffold in a number of approved and investigational kinase inhibitors. Derivatives of 6-bromoquinoline-2-carboxylic acid, particularly its amides, have been explored as potent inhibitors of receptor tyrosine kinases such as c-Met. The c-Met proto-oncogene product is a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and invasion. Dysregulation of the c-Met signaling pathway is implicated in the progression of various cancers, making it an attractive target for therapeutic intervention.
The general structure of these inhibitors often involves a quinoline core that anchors the molecule in the ATP-binding pocket of the kinase, with various substituents appended to modulate potency, selectivity, and pharmacokinetic properties. The synthesis of such molecules frequently involves the formation of an amide bond between the quinoline-2-carboxylic acid moiety and a substituted aniline.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of a generic 6-bromo-N-(4-fluorophenyl)quinoline-2-carboxamide, a common scaffold in kinase inhibitors, starting from 6-bromoquinoline-2-carboxylic acid.
Triethylamine (TEA), Dichloromethane (DCM), 0 °C to rt
70-85
>98 (after chromatography)
Experimental Protocols
Protocol 1: Synthesis of 6-Bromoquinoline-2-carbonyl chloride
This protocol describes the conversion of 6-bromoquinoline-2-carboxylic acid to its corresponding acid chloride, a reactive intermediate for subsequent amide coupling.
Materials:
6-Bromoquinoline-2-carboxylic acid
Thionyl chloride (SOCl₂)
Toluene, anhydrous
Round-bottom flask
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
To a dry round-bottom flask under an inert atmosphere, add 6-bromoquinoline-2-carboxylic acid (1.0 eq).
Add anhydrous toluene to the flask to form a slurry.
Slowly add thionyl chloride (2.0-3.0 eq) to the slurry at room temperature with stirring.
Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 110 °C).
Maintain the reflux for 2-4 hours, or until the reaction is complete (monitor by TLC by quenching an aliquot with methanol to form the methyl ester).
After the reaction is complete, allow the mixture to cool to room temperature.
Remove the excess thionyl chloride and toluene under reduced pressure.
The resulting crude 6-bromoquinoline-2-carbonyl chloride is typically used in the next step without further purification.
Protocol 2: Synthesis of 6-Bromo-N-(4-fluorophenyl)quinoline-2-carboxamide
This protocol details the amide coupling of 6-bromoquinoline-2-carbonyl chloride with 4-fluoroaniline.
Materials:
6-Bromoquinoline-2-carbonyl chloride (crude from Protocol 1)
4-Fluoroaniline
Triethylamine (TEA) or other suitable base (e.g., DIPEA)
Dichloromethane (DCM), anhydrous
Round-bottom flask
Magnetic stirrer and stir bar
Ice bath
Inert atmosphere (e.g., nitrogen or argon)
Silica gel for column chromatography
Appropriate eluent for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
Dissolve 4-fluoroaniline (1.0-1.2 eq) and triethylamine (1.5-2.0 eq) in anhydrous dichloromethane in a dry round-bottom flask under an inert atmosphere.
Cool the solution to 0 °C in an ice bath.
Dissolve the crude 6-bromoquinoline-2-carbonyl chloride (1.0 eq) in anhydrous dichloromethane.
Add the solution of the acid chloride dropwise to the cooled solution of the aniline and base with vigorous stirring.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours, or until the reaction is complete (monitor by TLC).
Upon completion, wash the reaction mixture with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to afford the desired 6-bromo-N-(4-fluorophenyl)quinoline-2-carboxamide.
Mandatory Visualizations
Signaling Pathway
Caption: MET Receptor Signaling Pathways and Inhibition.
Experimental Workflow
Caption: Synthesis of a Quinoline-2-carboxamide Derivative.
Application
Application Notes and Protocols: 6-Bromoquinoline-2-carboxylic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed overview of the applications of 6-Bromoquinoline-2-carboxylic acid and its derivatives in medicinal chemistry. Th...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the applications of 6-Bromoquinoline-2-carboxylic acid and its derivatives in medicinal chemistry. The quinoline scaffold is a privileged structure in drug discovery, and the introduction of a bromine atom at the 6-position offers a versatile handle for synthetic modifications, enabling the development of novel therapeutic agents. This document covers the synthesis, biological activities, and relevant experimental protocols for researchers exploring the potential of this compound class.
Applications in Medicinal Chemistry
Derivatives of 6-Bromoquinoline-2-carboxylic acid have emerged as promising candidates in several therapeutic areas, particularly in oncology and infectious diseases. The core scaffold has been functionalized to generate a variety of derivatives, including amides and esters, which exhibit a range of biological activities.
Anticancer Activity
The 6-bromoquinoline moiety is a key feature in a number of compounds designed as anticancer agents. These derivatives often exert their effects through the inhibition of critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
Kinase Inhibition: A primary mechanism of action for many quinoline-based anticancer agents is the inhibition of protein kinases. Dysregulation of kinase activity is a hallmark of many cancers. Derivatives of 6-bromoquinolines and structurally related 6-bromoquinazolines have been investigated as inhibitors of several key kinases, including:
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is common in many cancers, making it an attractive target for drug development.[1]
EGFR and VEGFR Signaling: The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways are crucial for tumor growth and angiogenesis. Dual inhibition of these pathways is a promising strategy in cancer therapy.
While specific data for a wide range of 6-Bromoquinoline-2-carboxylic acid derivatives is limited in publicly available literature, studies on closely related 6-bromoquinazoline derivatives provide valuable insights into the potential of this scaffold.
Quantitative Data
The following tables summarize the cytotoxic activity of various derivatives of 6-bromoquinazolines, which are structurally similar to 6-bromoquinoline-2-carboxamides and serve as a relevant proxy for the potential of this compound class.
Table 1: Cytotoxic Activity of 6-Bromoquinazoline Derivatives
Note: The presented data is for 6-bromoquinazoline-4(3H)-one derivatives, which share a similar core structure with 6-bromoquinoline-2-carboxamides. This data is provided to illustrate the potential of the 6-bromo-N-heterocyclic scaffold in anticancer research.[2]
Signaling Pathways and Experimental Workflows
PI3K/Akt/mTOR Signaling Pathway
Derivatives of 6-bromoquinoline are being explored as inhibitors of the PI3K/Akt/mTOR pathway. Inhibition of this pathway can lead to decreased cancer cell proliferation and survival.
Synthesis of Novel Antimicrobial Agents from Quinoline-2-Carboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the synthesis and evaluation of novel antimicrobial agents derived from quinoline-2-carb...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of novel antimicrobial agents derived from quinoline-2-carboxylic acid. The quinoline scaffold is a well-established pharmacophore in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including potent antimicrobial effects.[1] This guide focuses on the synthesis of various classes of quinoline-2-carboxylic acid derivatives, their antimicrobial properties, and their potential mechanisms of action.
Overview of Synthetic Strategies
Quinoline-2-carboxylic acid serves as a versatile starting material for the synthesis of a diverse array of heterocyclic compounds with potential antimicrobial activity. The primary synthetic routes involve the initial activation of the carboxylic acid group, typically by converting it to an acid chloride, followed by reaction with various nucleophiles to introduce functionalities such as hydrazides, which can then be further modified to generate Schiff bases, thiazolidinones, and other heterocyclic systems.[2][3]
A general workflow for the synthesis of these derivatives is outlined below.
Caption: General synthetic workflow for quinoline-2-carboxylic acid derivatives.
Experimental Protocols
The following are detailed protocols for the synthesis of key intermediates and final compounds.
Synthesis of Quinoline-2-Carbohydrazide (Compound E1)
This protocol describes the synthesis of the key hydrazide intermediate from quinoline-2-carboxylic acid.[2]
Materials:
Quinoline-2-carboxylic acid (3 g, 0.015 mol)
Thionyl chloride (2 mL)
Absolute ethanol (5 mL)
Hydrazine hydrate (2 mL)
Round bottom flask
Reflux condenser
Procedure:
In a round bottom flask, mix quinoline-2-carboxylic acid with thionyl chloride.
Reflux the mixture for two hours.
Allow the mixture to cool to room temperature.
Carefully add absolute ethanol and reflux for an additional two hours.
Add hydrazine hydrate to the reaction mixture.
Cool the mixture, and the resulting solid precipitate is collected by filtration.
Recrystallize the solid product from ethanol to obtain pure quinoline-2-carbohydrazide (E1).
Synthesis of Schiff Bases (Compounds E10-E12)
This protocol outlines the synthesis of Schiff bases from the hydrazide intermediate.[2]
In a round bottom flask, add the Schiff base and thioglycolic acid to THF.
Reflux the reaction mixture for 14 hours.
After cooling, the solvent is removed under reduced pressure.
The resulting solid is washed and purified to yield the thiazolidinone derivative.
Synthesis of Tetrazole Derivatives (Compounds E16-E18)
This protocol details the formation of tetrazole rings from Schiff bases.[2][5]
Materials:
Schiff base (E10, E11, or E12) (0.001 mol)
Sodium azide
Appropriate solvent
Round bottom flask
Reflux condenser
Procedure:
Dissolve the Schiff base in a suitable solvent in a round bottom flask.
Add sodium azide to the solution.
Reflux the mixture for the required time as monitored by TLC.
After the reaction is complete, cool the mixture and precipitate the product.
Filter, wash, and recrystallize the solid to obtain the pure tetrazole derivative.
Antimicrobial Activity
The synthesized compounds have been evaluated for their antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. The most common methods for evaluation are the well diffusion method and the microdilution method to determine the Minimum Inhibitory Concentration (MIC).[2][6]
Quantitative Antimicrobial Data
The following table summarizes the antimicrobial activity (inhibition zones) of selected synthesized compounds against various microorganisms.
Compound
Staphylococcus aureus (Inhibition Zone, mm)
Escherichia coli (Inhibition Zone, mm)
Candida albicans (Inhibition Zone, mm)
E4
15
13
12
E10
16
14
13
E11
22
18
16
E12
17
15
14
E13
20
17
15
E15
18
16
14
E17
21
19
17
Amoxicillin (Control)
18
16
-
Data sourced from a study by Mohammed & Mousa (2025).[2]
Some quinoline-2-one derivatives have also shown significant activity against multidrug-resistant strains, with MIC values as low as 0.75 µg/mL against MRSA and VRE.[6]
Mechanism of Action
The antimicrobial action of quinolone derivatives is primarily attributed to their ability to inhibit bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[7][8][9] These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, quinolones lead to the fragmentation of the bacterial chromosome and subsequent cell death.[7]
Caption: Proposed mechanism of action for quinoline antimicrobial agents.
Conclusion
Quinoline-2-carboxylic acid is a valuable scaffold for the development of novel antimicrobial agents. The synthetic routes described provide access to a wide range of derivatives, including Schiff bases, thiazolidinones, and tetrazoles, some of which exhibit significant antimicrobial activity against clinically relevant pathogens. Further investigation into the structure-activity relationships and optimization of these lead compounds could result in the development of new and effective antimicrobial drugs.
Application Notes and Protocols for Developing Anticancer Compounds from 6-Bromoquinoline-2-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of anticancer compounds...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of anticancer compounds derived from 6-bromoquinoline-2-carboxylic acid. The protocols outlined below are based on established methodologies for similar quinoline and quinazoline-based anticancer agents and can be adapted for the development of novel derivatives.
Introduction
Quinoline scaffolds are a prominent feature in many approved anticancer drugs due to their ability to interact with various biological targets. The introduction of a bromine atom at the 6-position of the quinoline ring can enhance the anticancer effects of these compounds. This document focuses on the derivatization of 6-bromoquinoline-2-carboxylic acid into amides and esters to explore their potential as novel therapeutic agents. The primary mechanisms of action for this class of compounds are believed to involve the induction of apoptosis and the inhibition of key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway.
Data Presentation
While specific anticancer activity data for a wide range of 6-bromoquinoline-2-carboxylic acid derivatives is still emerging, the following tables summarize the in vitro cytotoxic activity of structurally related 6-bromoquinazoline and other quinoline derivatives against common cancer cell lines. This data serves as a benchmark for the expected potency of novel 6-bromoquinoline-2-carboxylic acid derivatives.
Table 1: In Vitro Anticancer Activity of 6-Bromoquinazoline Derivatives
Compound ID
Modification
Cancer Cell Line
IC50 (µM)
Reference Compound
IC50 (µM)
8a
Aliphatic linker at SH group
MCF-7
15.85 ± 3.32
Erlotinib
>100
SW480
17.85 ± 0.92
5b
Fluoro substitution at meta position of phenyl moiety
MCF-7
0.53
Cisplatin
1.95
SW480
-
IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.[1][2][3]
Experimental Protocols
Synthesis of 6-Bromoquinoline-2-carboxylic Acid Derivatives
a) Synthesis of 6-Bromoquinoline-2-carboxylic Acid (Parent Compound)
A common route for the synthesis of the parent compound, 6-bromoquinoline-2-carboxylic acid, involves the hydrolysis of 6-bromo-2-(tribromomethyl)quinoline.
Protocol:
Suspend 6-bromo-2-(tribromomethyl)quinoline in water.
Slowly add concentrated sulfuric acid to the suspension with stirring.
Heat the reaction mixture at 150°C for 5 hours.
Cool the mixture and collect the precipitate by filtration.
Wash the precipitate with water and dry to obtain 6-bromoquinoline-2-carboxylic acid.[4]
b) Synthesis of Methyl 6-bromoquinoline-2-carboxylate (Ester Derivative)
Esterification of the carboxylic acid can be achieved using methanol in the presence of an acid catalyst.
Protocol:
Reflux a mixture of 6-bromoquinoline-2-carboxylic acid and methanesulfonic acid in methanol for 6 hours.
Neutralize the reaction mixture with an aqueous solution of sodium bicarbonate.
Cool the resulting suspension and stir overnight.
Collect the solid product by filtration, wash with water, and dry to yield methyl 6-bromoquinoline-2-carboxylate.[5]
c) Synthesis of N-Substituted-6-bromoquinoline-2-carboxamides (Amide Derivatives)
Amide derivatives can be synthesized from the corresponding carboxylic acid via activation and subsequent reaction with a desired amine.
Protocol:
Dissolve 6-bromoquinoline-2-carboxylic acid in a suitable anhydrous solvent (e.g., dichloromethane).
Add a coupling agent (e.g., HOBT and EDCl) and a base (e.g., triethylamine) and stir for 1 hour.
Add the desired aniline or amine derivative dropwise and stir the solution for 16 hours.
Wash the reaction mixture sequentially with 10% citric acid, saturated sodium bicarbonate, and brine.
Dry the organic layer and concentrate under reduced pressure to obtain the crude product, which can be further purified by chromatography.
Workflow for the Synthesis of 6-Bromoquinoline-2-carboxylic Acid Derivatives
Caption: Synthetic routes to 6-bromoquinoline-2-carboxylic acid and its derivatives.
In Vitro Anticancer Activity Assessment
a) MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Protocol:
Seed cancer cells (e.g., MCF-7, SW480) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
Treat the cells with various concentrations of the synthesized 6-bromoquinoline-2-carboxylic acid derivatives and incubate for 48 hours.
Add MTT solution to each well and incubate for 4 hours.
Remove the medium and add DMSO to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[1][2]
Mechanism of Action Studies
a) Apoptosis Assay by Flow Cytometry
Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells. The Annexin V-FITC/Propidium Iodide (PI) assay is a common method to detect apoptosis.
Protocol:
Treat cancer cells with the test compounds at their IC50 concentrations for 24-48 hours.
Harvest the cells and wash with cold PBS.
Resuspend the cells in binding buffer.
Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark.
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
b) Cell Cycle Analysis by Flow Cytometry
Many anticancer drugs exert their effects by arresting the cell cycle at specific phases, thereby preventing cell proliferation.
Protocol:
Treat cancer cells with the test compounds for a specified period (e.g., 24 or 48 hours).
Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
Wash the fixed cells and resuspend in PBS containing RNase A and Propidium Iodide.
Incubate the cells in the dark.
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Workflow for Biological Evaluation of Anticancer Activity
Caption: Workflow for assessing the anticancer properties of synthesized compounds.
Potential Signaling Pathways
Based on studies of structurally similar 6-bromoquinazoline derivatives, it is hypothesized that 6-bromoquinoline-2-carboxylic acid derivatives may exert their anticancer effects through the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades promoting cell proliferation, survival, and metastasis.
Hypothesized EGFR Inhibition Pathway
Caption: Hypothesized inhibition of the EGFR signaling pathway.
Conclusion
The derivatization of 6-bromoquinoline-2-carboxylic acid into amides and esters presents a promising strategy for the development of novel anticancer agents. The protocols provided herein offer a systematic approach to synthesize, screen, and characterize the biological activity of these new chemical entities. Further investigation into their specific molecular targets and signaling pathways will be crucial for their future development as effective cancer therapeutics.
Application Notes and Protocols for Purity Determination of 6-Bromoquinoline-2-carboxylic acid
Audience: Researchers, scientists, and drug development professionals. Introduction: 6-Bromoquinoline-2-carboxylic acid is a key intermediate in medicinal chemistry and drug development.
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction:
6-Bromoquinoline-2-carboxylic acid is a key intermediate in medicinal chemistry and drug development. Ensuring its purity is critical for the successful synthesis of active pharmaceutical ingredients (APIs) and for obtaining reliable biological data. This document provides detailed application notes and protocols for the determination of the purity of 6-Bromoquinoline-2-carboxylic acid using various analytical techniques. The methods described include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Acid-Base Titration.
High-Performance Liquid Chromatography (HPLC)
HPLC is a high-resolution separation technique ideal for the quantitative analysis of non-volatile and thermally labile compounds like 6-Bromoquinoline-2-carboxylic acid.[1]
Experimental Protocol:
Instrumentation: A standard HPLC system equipped with a UV-Vis detector and a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is suitable for this analysis.[1]
Mobile Phase Preparation:
Mobile Phase A: 0.1% Formic Acid in Water. To prepare, add 1.0 mL of formic acid to a 1 L volumetric flask and bring to volume with ultrapure water. The solution should be mixed thoroughly and degassed.[2]
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. To prepare, add 1.0 mL of formic acid to a 1 L volumetric flask and bring to volume with HPLC-grade acetonitrile. The solution should be mixed thoroughly and degassed.[2]
Chromatographic Conditions:
Parameter
Condition
Column
C18, 4.6 x 250 mm, 5 µm
Mobile Phase
A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient
Start with 95% A, hold for 2 minutes. Ramp to 5% A over 15 minutes. Hold at 5% A for 5 minutes. Return to 95% A over 1 minute and re-equilibrate for 5 minutes.
Accurately weigh and dissolve the 6-Bromoquinoline-2-carboxylic acid sample in the initial mobile phase composition to a concentration of 1 mg/mL.[1]
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.[1]
Purity Calculation:
The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[1]
Caption: HPLC analysis workflow for purity determination.
Gas Chromatography-Mass Spectrometry (GC-MS)
For the analysis of volatile and semi-volatile impurities that may be present in the sample, GC-MS is an indispensable technique.[1]
Experimental Protocol:
Instrumentation: A gas chromatograph coupled with a mass spectrometer is required.
GC Conditions:
Parameter
Condition
Column
Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas
Helium at a constant flow of 1.0 mL/min
Oven Program
Initial temp 70°C for 2 min, ramp at 10°C/min to 300°C, hold for 5 min
| Injection | 1 µL, Splitless |
MS Conditions:
Parameter
Condition
Ionization Mode
Electron Ionization (EI) at 70 eV
| Mass Range | m/z 40-500 |
Sample Preparation:
Prepare a stock solution of 6-Bromoquinoline-2-carboxylic acid at a concentration of 1 mg/mL in a suitable volatile solvent such as dichloromethane or ethyl acetate.[1]
Data Analysis:
The purity is assessed by the relative peak area of the main compound in the total ion chromatogram (TIC). The mass spectrum of the main peak should be consistent with the structure of 6-Bromoquinoline-2-carboxylic acid, and any other peaks can be identified through their mass spectra.
Data Presentation:
Table 2: Hypothetical GC-MS Impurity Analysis Data
Caption: GC-MS analysis workflow for volatile impurities.
Acid-Base Titration
Acid-base titration is a classic and effective method for determining the purity of acidic compounds like 6-Bromoquinoline-2-carboxylic acid.[3] This technique provides a quantitative measure of the total acidic content.
Experimental Protocol:
Instrumentation:
Analytical balance
Burette (50 mL)
Volumetric flasks
pH meter or a suitable indicator (e.g., Phenolphthalein)
Reagents:
Titrant: Standardized 0.1 N Sodium Hydroxide (NaOH) solution.
Solvent: A mixture of ethanol and water (1:1 v/v) to dissolve the sample.
Indicator: Phenolphthalein solution (1% in ethanol).
Procedure:
Accurately weigh approximately 252 mg of 6-Bromoquinoline-2-carboxylic acid (equivalent to 1 mmol) and transfer it to a 250 mL Erlenmeyer flask.
Add 100 mL of the ethanol/water solvent and stir until the sample is completely dissolved.
Add 2-3 drops of phenolphthalein indicator to the solution.[4]
Titrate the sample solution with the standardized 0.1 N NaOH solution from the burette, with constant stirring, until a persistent faint pink color is observed.[4]
Record the volume of NaOH solution consumed.
Perform a blank titration with the solvent and indicator alone and subtract the blank volume from the sample titration volume.
Purity Calculation:
Purity (%) = (V × N × E) / (W × 10)
Where:
V = Volume of NaOH consumed (mL)
N = Normality of NaOH solution (mol/L)
E = Equivalent weight of 6-Bromoquinoline-2-carboxylic acid (252.06 g/mol )[5]
W = Weight of the sample (g)
Data Presentation:
Table 3: Hypothetical Titration Data for Purity Assessment
Parameter
Value
Sample Weight (W)
0.2550 g
NaOH Normality (N)
0.1005 N
Volume of NaOH (V)
10.05 mL
| Calculated Purity | 99.1% |
Workflow Diagram:
Caption: Acid-base titration workflow for purity assay.
Conclusion
A combination of chromatographic and titrimetric methods provides a comprehensive assessment of the purity of 6-Bromoquinoline-2-carboxylic acid. HPLC is the method of choice for separating and quantifying the main component and non-volatile impurities. GC-MS is crucial for identifying and quantifying any residual volatile impurities from the synthesis. Acid-base titration offers a reliable and straightforward method for determining the overall purity based on the acidic functional group. Employing these techniques in a complementary fashion ensures a robust and accurate purity profile, which is essential for drug development and scientific research.
Application Notes and Protocols for Amide Coupling Reactions with 6-Bromoquinoline-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals Introduction Amide bond formation is a cornerstone of modern organic and medicinal chemistry, pivotal in the synthesis of a vast array of pharmaceuticals, a...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide bond formation is a cornerstone of modern organic and medicinal chemistry, pivotal in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. Quinoline derivatives, in particular, are privileged scaffolds in drug discovery, exhibiting a wide range of biological activities. This document provides a detailed protocol for the amide coupling of 6-Bromoquinoline-2-carboxylic acid with primary and secondary amines. The presence of the electron-withdrawing quinoline ring and the bromo substituent can influence the reactivity of the carboxylic acid, making the choice of coupling conditions crucial for efficient amide bond formation.
These application notes outline two robust and widely used protocols for the synthesis of 6-bromoquinoline-2-carboxamides: one employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like N-hydroxysuccinimide (NHS), and another utilizing the highly efficient uronium-based coupling reagent, O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).[1][2] The protocols are designed to be broadly applicable for researchers in academic and industrial settings.
Data Presentation
The selection of an appropriate amide coupling reagent is critical and is often dictated by factors such as the steric and electronic properties of the substrates, desired reaction times, and the need to minimize side reactions. The following table summarizes typical conditions and expected outcomes for the two presented protocols. Yields are representative and may vary depending on the specific amine coupling partner.
High efficiency, rapid reaction times, suitable for sterically hindered substrates.[1][2]
Experimental Protocols
Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Coupling reagents can be sensitizers and irritants.
Protocol 1: EDC/NHS Mediated Amide Coupling
This protocol utilizes the carbodiimide EDC to activate the carboxylic acid, with NHS added to form a more stable active ester intermediate, which improves reaction efficiency and minimizes side reactions.[1][3]
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
Standard work-up and purification reagents (e.g., ethyl acetate, saturated aqueous NaHCO₃, brine, anhydrous Na₂SO₄)
Procedure:
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-Bromoquinoline-2-carboxylic acid (1.0 equivalent).
Dissolution: Dissolve the carboxylic acid in anhydrous DMF or DCM.
Activation: Add NHS (1.2 equivalents) followed by EDC (1.2 equivalents) to the solution.
Stirring: Stir the reaction mixture at room temperature for 15-30 minutes to allow for the formation of the NHS-activated ester.
Amine and Base Addition: Add the desired amine (1.1 equivalents) to the reaction mixture, followed by the dropwise addition of DIPEA or Et₃N (2.0-3.0 equivalents).
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
Work-up:
Dilute the reaction mixture with ethyl acetate.
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol) to afford the desired 6-bromoquinoline-2-carboxamide.
Protocol 2: HATU Mediated Amide Coupling
HATU is a highly effective coupling reagent that often provides superior yields and shorter reaction times, especially for challenging substrates.[1][2][4]
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)
Anhydrous Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
Standard work-up and purification reagents (e.g., ethyl acetate, 5% aqueous LiCl (for DMF), saturated aqueous NaHCO₃, brine, anhydrous Na₂SO₄)
Procedure:
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-Bromoquinoline-2-carboxylic acid (1.0 equivalent) and HATU (1.1 equivalents).
Dissolution: Dissolve the solids in anhydrous DMF or NMP.
Base Addition: Add DIPEA or Et₃N (2.0-3.0 equivalents) to the solution.
Pre-activation (Optional but Recommended): Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
Amine Addition: Add the desired amine (1.1 equivalents) to the reaction mixture.
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
Work-up:
Dilute the reaction mixture with ethyl acetate.
If DMF was used as the solvent, wash the organic layer with 5% aqueous LiCl to remove residual DMF, followed by saturated aqueous NaHCO₃ and brine.[1]
If NMP was used, perform standard aqueous washes with saturated NaHCO₃ and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol) to yield the pure 6-bromoquinoline-2-carboxamide.
Mandatory Visualization
Caption: General workflow for the amide coupling of 6-Bromoquinoline-2-carboxylic acid.
Caption: Mechanism of amide coupling via carboxylic acid activation.
Application Notes and Protocols for Creating a Diverse Chemical Library from 6-Bromochromane-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals Introduction The chromane scaffold is a privileged heterocyclic motif found in a wide array of biologically active natural products and synthetic molecules,...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chromane scaffold is a privileged heterocyclic motif found in a wide array of biologically active natural products and synthetic molecules, exhibiting activities such as anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] 6-Bromochromane-3-carboxylic acid is a versatile starting material for the construction of diverse chemical libraries, offering two key points for diversification: the bromine atom at the 6-position and the carboxylic acid at the 3-position. The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.[5] The carboxylic acid moiety can be converted into a variety of functional groups, such as amides and esters, further expanding the chemical space of the library.[6]
These application notes provide detailed protocols for the synthesis of a diverse chemical library based on the 6-bromochromane-3-carboxylic acid scaffold. The protocols are designed to be readily implemented in a standard medicinal chemistry laboratory.
Strategic Overview of Library Synthesis
The generation of a diverse chemical library from 6-bromochromane-3-carboxylic acid can be logically structured in a workflow that allows for maximal diversity. This involves an initial esterification of the carboxylic acid to prevent interference with subsequent cross-coupling reactions, followed by diversification at the 6-position, and finally, derivatization of the ester at the 3-position.
Caption: A logical workflow for the synthesis of a diverse chemical library from 6-Bromochromane-3-carboxylic acid.
Experimental Protocols
Protocol 1: Esterification of 6-Bromochromane-3-carboxylic acid
To prevent the free carboxylic acid from interfering with the subsequent palladium-catalyzed reactions, it is recommended to first convert it to its methyl ester.
Materials:
6-Bromochromane-3-carboxylic acid
Methanol (anhydrous)
Thionyl chloride (SOCl₂) or Sulfuric acid (H₂SO₄)
Sodium bicarbonate (NaHCO₃) solution (saturated)
Brine
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
Rotary evaporator
Standard glassware for organic synthesis
Procedure:
Suspend 6-Bromochromane-3-carboxylic acid (1.0 eq) in anhydrous methanol (10 mL per gram of starting material).
Cool the suspension to 0 °C in an ice bath.
Slowly add thionyl chloride (1.2 eq) or concentrated sulfuric acid (catalytic amount) to the stirring suspension.
Remove the ice bath and allow the reaction to stir at room temperature overnight.
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
Remove the methanol under reduced pressure using a rotary evaporator.
Dissolve the residue in dichloromethane or ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 6-bromochromane-3-carboxylate.
Representative Data:
Starting Material
Product
Reagent
Solvent
Reaction Time (h)
Yield (%)
Purity (%)
6-Bromochromane-3-carboxylic acid
Methyl 6-bromochromane-3-carboxylate
Thionyl chloride
Methanol
12
95
>98
Protocol 2: Diversification via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the brominated chromane scaffold and various boronic acids.[5]
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Materials:
Methyl 6-bromochromane-3-carboxylate
Aryl or heteroaryl boronic acid (1.2 eq)
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
Base (e.g., K₂CO₃, 2.0 eq)
Solvent (e.g., 1,4-Dioxane/Water mixture)
Nitrogen or Argon atmosphere
Standard glassware for inert atmosphere reactions
Procedure:
To a reaction vessel, add methyl 6-bromochromane-3-carboxylate (1.0 eq), the boronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
Add the degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1).
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
Cool the reaction to room temperature and dilute with ethyl acetate.
Wash the organic layer with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Representative Data for Suzuki-Miyaura Coupling:
Boronic Acid
Product
Yield (%)
Purity (%)
Phenylboronic acid
Methyl 6-phenylchromane-3-carboxylate
85
>95
4-Methoxyphenylboronic acid
Methyl 6-(4-methoxyphenyl)chromane-3-carboxylate
82
>95
Pyridine-3-boronic acid
Methyl 6-(pyridin-3-yl)chromane-3-carboxylate
75
>95
Protocol 3: Diversification via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the introduction of a wide variety of primary and secondary amines at the 6-position of the chromane scaffold.[5]
Materials:
Methyl 6-bromochromane-3-carboxylate
Amine (primary or secondary, 1.2 eq)
Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq)
Ligand (e.g., Xantphos, 0.04 eq)
Base (e.g., Cs₂CO₃, 1.5 eq)
Anhydrous solvent (e.g., Toluene or Dioxane)
Nitrogen or Argon atmosphere
Procedure:
In a glovebox or under an inert atmosphere, add the palladium catalyst and ligand to a reaction vessel.
Add the base, followed by methyl 6-bromochromane-3-carboxylate and the amine.
Add the anhydrous solvent.
Seal the vessel and heat the reaction mixture to 100-120 °C until the starting material is consumed (monitor by TLC or LC-MS).
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
Wash the filtrate with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Purify the crude product by column chromatography on silica gel.
Representative Data for Buchwald-Hartwig Amination:
Amine
Product
Yield (%)
Purity (%)
Morpholine
Methyl 6-morpholinochromane-3-carboxylate
78
>95
Aniline
Methyl 6-(phenylamino)chromane-3-carboxylate
72
>95
Benzylamine
Methyl 6-(benzylamino)chromane-3-carboxylate
75
>95
Protocol 4: Amide Library Synthesis
The ester at the 3-position can be hydrolyzed back to the carboxylic acid and then coupled with a diverse set of amines to generate an amide library.
Procedure for Hydrolysis:
Dissolve the methyl 6-substituted-chromane-3-carboxylate (1.0 eq) in a mixture of THF and water.
Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature until the ester is consumed (monitor by TLC).
Acidify the reaction mixture with 1N HCl to pH ~2-3.
Extract the product with ethyl acetate.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid.
Procedure for Amide Coupling:
Dissolve the 6-substituted-chromane-3-carboxylic acid (1.0 eq) in an anhydrous solvent like DMF or DCM.
Add a coupling agent such as HATU (1.1 eq) and a base like DIPEA (2.0 eq).
Stir for 10 minutes, then add the desired amine (1.1 eq).
Stir at room temperature overnight.
Dilute with ethyl acetate and wash with 1N HCl, saturated NaHCO₃, and brine.
Dry the organic layer, concentrate, and purify by column chromatography or preparative HPLC.
Potential Biological Relevance and Signaling Pathways
Chromane derivatives have been reported to interact with various biological targets, and their derivatives are being explored for conditions like Alzheimer's disease and cancer.[1][3] For instance, some chromane-based molecules have been shown to inhibit enzymes involved in signaling pathways crucial for cell proliferation and survival, such as the PI3K/Akt pathway. The diverse library synthesized from 6-bromochromane-3-carboxylic acid could be screened for activity against such targets.
Caption: A generalized cell signaling pathway (PI3K/Akt/mTOR) potentially modulated by chromane derivatives.
Conclusion
6-Bromochromane-3-carboxylic acid is an excellent starting material for the creation of a diverse chemical library. By employing robust and well-established synthetic methodologies such as palladium-catalyzed cross-coupling and amide bond formation, a wide range of novel compounds can be generated. The protocols and representative data provided herein serve as a guide for researchers to explore the chemical space around the chromane scaffold, potentially leading to the discovery of new therapeutic agents.
Technical Support Center: Synthesis of 6-Bromoquinoline-2-carboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 6-Bromoquinoline-...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 6-Bromoquinoline-2-carboxylic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and high-yielding method for synthesizing 6-Bromoquinoline-2-carboxylic acid?
A1: The most effective reported method is the acid-catalyzed hydrolysis of a 6-bromo-2-(trihalomethyl)quinoline precursor. Specifically, the hydrolysis of 6-bromo-2-(tribromomethyl)quinoline using concentrated sulfuric acid in water provides a high yield of 6-Bromoquinoline-2-carboxylic acid, reported to be as high as 96%.[1]
Q2: Are there alternative synthetic routes to 6-Bromoquinoline-2-carboxylic acid?
A2: Yes, classical quinoline syntheses such as the Doebner reaction and the Pfitzinger reaction are potential alternatives. However, these methods may present challenges in terms of yield and regioselectivity for this specific target molecule.
Doebner Reaction: This reaction involves the condensation of an aniline (4-bromoaniline), an aldehyde, and pyruvic acid.[2][3] While it can produce quinoline-4-carboxylic acids, modifications would be necessary to favor the formation of a 2-carboxylic acid, and yields can be low, particularly with electron-withdrawing groups on the aniline.[4][5]
Pfitzinger Reaction: This method involves the reaction of an isatin (e.g., 5-bromoisatin) with a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids.[6][7][8][9][10] Similar to the Doebner reaction, this typically yields 4-carboxyquinolines, and adapting it for 2-carboxyquinoline synthesis is not straightforward.
Q3: What are the common causes of low yield in the hydrolysis of 6-bromo-2-(trihalomethyl)quinoline?
A3: Low yields in this hydrolysis reaction can stem from several factors:
Incomplete Hydrolysis: The reaction may not have proceeded to completion, leaving unreacted starting material or intermediate amide.
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or acid concentration can negatively impact the yield.
Side Reactions: Although this method is generally clean, harsh conditions could potentially lead to degradation of the quinoline ring.
Product Loss During Workup: The product may not fully precipitate from the reaction mixture, or some may be lost during filtration and washing.
Q4: How can I purify the crude 6-Bromoquinoline-2-carboxylic acid?
A4: Recrystallization is a common and effective method for purifying the final product. A mixed solvent system of water and an alcohol, such as ethanol, can be effective.[11][12] The crude product is dissolved in the hot solvent mixture, filtered to remove insoluble impurities, and then allowed to cool slowly to form pure crystals.
Troubleshooting Guides
Issue 1: Low Yield in the Hydrolysis of 6-bromo-2-(tribromomethyl)quinoline
Potential Cause
Troubleshooting Steps
Incomplete Reaction
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material. Extend Reaction Time: If the starting material is still present, consider extending the reflux time.
Suboptimal Acid Concentration
Optimize Sulfuric Acid Concentration: While concentrated sulfuric acid is effective, systematic optimization of the acid concentration could improve yield in specific laboratory settings.[13][14]
Product Precipitation Issues
Dilution of Filtrate: After filtering the initial precipitate, diluting the filtrate with additional water can often induce the precipitation of a second crop of the product, significantly increasing the overall yield.[1] Cooling: Ensure the reaction mixture is thoroughly cooled before filtration to maximize precipitation.
Mechanical Losses
Careful Handling: Handle the solid product carefully during filtration and washing to minimize physical loss. Use a minimal amount of cold washing solvent.
Issue 2: Formation of Impurities
Potential Cause
Troubleshooting Steps
Incomplete Hydrolysis
Isolate and Characterize: If an unknown impurity is observed, attempt to isolate it and characterize it by techniques such as NMR or Mass Spectrometry. An intermediate amide is a likely candidate. Force Reaction to Completion: Ensure adequate reaction time and temperature to drive the hydrolysis to the carboxylic acid.
Starting Material Quality
Purity Check: Ensure the purity of the starting 6-bromo-2-(tribromomethyl)quinoline. Impurities in the starting material can lead to side products.
Degradation
Temperature Control: Avoid excessive temperatures that could lead to the degradation of the quinoline core. Maintain a steady and controlled reflux.
Data Presentation
Table 1: Comparison of Synthetic Methods for Quinoline Carboxylic Acids
Synthetic Method
Typical Starting Materials
Position of Carboxylic Acid
Reported Yield for 6-Bromoquinoline-2-carboxylic acid
Key Advantages
Common Challenges
Hydrolysis of Trihalomethyl Precursor
6-bromo-2-(tribromomethyl)quinoline, Sulfuric Acid, Water
Key Experiment: Hydrolysis of 6-bromo-2-(tribromomethyl)quinoline
This protocol is adapted from a high-yield synthesis of 6-Bromoquinoline-2-carboxylic acid.[1]
Materials:
6-bromo-2-(tribromomethyl)quinoline
Concentrated Sulfuric Acid
Deionized Water
Round-bottom flask with reflux condenser
Heating mantle or oil bath
Stirring apparatus
Filtration apparatus
Procedure:
Reaction Setup: In a round-bottom flask, prepare a suspension of 6-bromo-2-(tribromomethyl)quinoline (350 g, 0.76 mol) in water (1.75 L).
Acid Addition: Under constant stirring, slowly add concentrated sulfuric acid (0.75 L) to the suspension over a period of 15 minutes.
Heating: Heat the reaction mixture to 150 °C (oil bath temperature) and maintain this temperature for 5 hours.
Cooling and First Filtration: After the reaction is complete, cool the mixture to room temperature. Collect the precipitate by filtration. Wash the solid with water and dry to obtain the first crop of 6-Bromoquinoline-2-carboxylic acid (approximately 127.6 g).
Second Crop Precipitation: Dilute the filtrate with additional water (3 L). A second crop of the product will precipitate.
Second Filtration and Drying: Collect the second precipitate by filtration, wash with water, and dry. This will yield an additional amount of product (approximately 55.7 g).
Combine and Characterize: Combine both crops of the product for a total yield of approximately 183.3 g (96%). The product can be characterized by NMR and mass spectrometry.
Visualizations
Caption: Experimental workflow for the synthesis of 6-Bromoquinoline-2-carboxylic acid.
Caption: Logical decision tree for troubleshooting low synthesis yield.
Technical Support Center: Purification of Crude 6-Bromoquinoline-2-carboxylic Acid
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 6...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 6-Bromoquinoline-2-carboxylic acid.
This section addresses common challenges encountered during the purification of 6-Bromoquinoline-2-carboxylic acid, offering practical solutions and preventative measures.
Q1: My crude product is a dark, tarry material. How can I purify it?
A1: Tar formation can occur due to the harsh acidic and high-temperature conditions of the synthesis. A combination of purification methods is often necessary. Start with an acid-base extraction to separate the acidic product from neutral and basic impurities. If the color persists, treatment with activated charcoal during recrystallization can be effective. For highly impure samples, column chromatography may be required as a final polishing step.
Q2: I'm observing a low yield after recrystallization. What are the likely causes and how can I improve it?
A2: Low yield during recrystallization is a common issue that can stem from several factors:
Excessive Solvent: Using too much solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
Premature Crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize prematurely on the filter paper. Ensure your funnel and receiving flask are pre-heated.
Incomplete Precipitation: Make sure to cool the solution for a sufficient amount of time, finishing with an ice bath to maximize crystal formation before filtration.
Inappropriate Solvent Choice: The product may be too soluble in the chosen solvent even at low temperatures. A different solvent or a binary solvent system (a "good" solvent and a "poor" solvent) might be necessary.
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This can happen if the solution is cooled too rapidly or if the solute's melting point is lower than the boiling point of the solvent.
Troubleshooting Steps:
Reheat the solution to dissolve the oil.
Add a small amount of a "good" solvent (one in which the compound is more soluble) to the hot solution.
Allow the solution to cool much more slowly. Insulating the flask can help.
If the problem persists, consider using a more dilute solution or a different solvent system.[1]
Q4: The purified 6-Bromoquinoline-2-carboxylic acid is still colored. How can I decolorize it?
A4: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution during recrystallization.
Procedure:
Dissolve the crude product in the hot recrystallization solvent.
Remove the solution from the heat source and add a small amount (typically 1-2% by weight) of activated charcoal.
Reheat the mixture to boiling for a few minutes.
Perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal.
Allow the clear filtrate to cool and crystallize.
Q5: My compound appears to be decomposing during silica gel column chromatography. Why is this happening and what are the alternatives?
A5: The basic nitrogen atom in the quinoline ring can interact with the acidic silanol groups on the surface of standard silica gel, leading to degradation, streaking, and poor separation.[2][3]
Solutions:
Deactivate the Silica Gel: Prepare a slurry of the silica gel in your eluent containing a small amount of a tertiary amine, such as 0.5-2% triethylamine (NEt₃), to neutralize the acidic sites.[2][3]
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina.[2]
Minimize Contact Time: Employ flash chromatography with a shorter, wider column to reduce the time your compound is on the stationary phase.[2]
Comparison of Purification Methods
The following table summarizes the effectiveness of different purification methods for crude 6-Bromoquinoline-2-carboxylic acid.
Low yield if too much solvent is used; "oiling out".
Acid-Base Extraction
>90% (as an initial step)
High
Excellent for removing neutral and basic impurities.
Will not separate other acidic compounds.
Column Chromatography
>98%
50-70%
High resolution, can separate closely related impurities.
Potential for compound decomposition on silica, more time-consuming.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol outlines a general procedure for the recrystallization of crude 6-Bromoquinoline-2-carboxylic acid. Ethanol or an ethanol/water mixture is a good starting point for solvent screening.
Solvent Selection: In a test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate) at room and elevated temperatures. A suitable solvent will dissolve the compound when hot but show low solubility when cold.[1]
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove insoluble impurities and charcoal.
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Acid-Base Extraction
This method is highly effective for separating the acidic target compound from neutral or basic impurities.
Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).
Base Extraction: Transfer the solution to a separatory funnel and extract it with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃).[4] The 6-Bromoquinoline-2-carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt. Repeat the extraction 2-3 times.
Combine Aqueous Layers: Combine the aqueous layers in a separate flask. The organic layer, containing neutral impurities, can be discarded.
Acidification: Cool the combined aqueous layers in an ice bath. Slowly add a dilute acid (e.g., 1M HCl) while stirring until the solution becomes acidic (pH ~3-4), which will cause the 6-Bromoquinoline-2-carboxylic acid to precipitate out.[4][5]
Isolation: Collect the precipitated solid by vacuum filtration.
Washing and Drying: Wash the solid with cold deionized water to remove any remaining salts and then dry it under vacuum. The product can be further purified by recrystallization if needed.
Protocol 3: Purification by Column Chromatography
This protocol is for the purification of 6-Bromoquinoline-2-carboxylic acid using column chromatography, with precautions for acid-sensitive compounds.
Stationary Phase Preparation: Prepare a slurry of deactivated silica gel by mixing it with the eluent containing 0.5-1% triethylamine.[2] Alternatively, use neutral alumina.
Column Packing: Pack a glass column with the prepared slurry.
Eluent Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of ~0.3 for the desired compound.
Sample Loading: Dissolve the crude product in a minimum amount of the eluent and load it carefully onto the top of the column.
Elution: Begin elution with the chosen solvent system. A gradient elution (gradually increasing the polarity of the eluent) can improve separation.[2]
Fraction Collection: Collect fractions and monitor them by TLC.
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Visual Workflows
Caption: General experimental workflow for purification by recrystallization.
Caption: Workflow for purification using acid-base extraction.
Caption: Workflow for purification by column chromatography.
Navigating the Labyrinth of Quinoline Synthesis: A Technical Support Center
Welcome to the technical support hub for the synthesis of substituted quinolines. This resource is tailored for researchers, scientists, and professionals in drug development, providing practical solutions to common chal...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support hub for the synthesis of substituted quinolines. This resource is tailored for researchers, scientists, and professionals in drug development, providing practical solutions to common challenges encountered in the laboratory. Here, you will find troubleshooting guides and frequently asked questions to navigate the complexities of quinoline synthesis, ensuring more efficient and successful outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered in classical quinoline synthesis?
A1: Classical methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, Combes, and Friedländer reactions, are foundational but often present significant challenges. These include:
Harsh Reaction Conditions: Many of these methods employ strong acids, high temperatures, and potent oxidizing agents.[1][2][3]
Low Yields: The aggressive conditions can lead to the degradation of starting materials and products, resulting in poor overall yields.[1][4]
Side Reactions: The formation of polymeric tars and other byproducts is a frequent issue, complicating the purification process.[1][5]
Poor Regioselectivity: When using unsymmetrical starting materials, controlling the position of substituents on the quinoline ring is a major hurdle, often leading to mixtures of isomers.[1][6][7][8][9]
Limited Functional Group Tolerance: The harsh conditions are often incompatible with sensitive functional groups on the starting materials.[2]
Q2: How can I improve the yield and reduce tar formation in my Skraup synthesis?
A2: The Skraup synthesis is notoriously exothermic and prone to tar formation.[1][10] To mitigate these issues, consider the following strategies:
Use a Moderating Agent: The addition of ferrous sulfate (FeSO₄) or boric acid can help control the reaction's vigor.[4][10] Ferrous sulfate is thought to act as an oxygen carrier, allowing for a smoother oxidation process.[4]
Controlled Reagent Addition: Add concentrated sulfuric acid slowly and with efficient cooling to prevent the reaction from becoming too violent.[2][10]
Ensure Efficient Stirring: Good agitation helps to dissipate heat and avoid localized hotspots.[10]
Temperature Optimization: Gently heat the mixture to initiate the reaction, and if it becomes too vigorous, be prepared to cool it.[2][10]
Q3: I'm struggling with regioselectivity in my Friedländer synthesis using an unsymmetrical ketone. What can I do?
A3: Regioselectivity is a common challenge in the Friedländer synthesis with unsymmetrical ketones.[6][8][9] Here are some approaches to control the formation of the desired isomer:
Catalyst Selection: The choice of catalyst can significantly influence the outcome. Specific amine catalysts or the use of ionic liquids can favor the formation of one regioisomer.[6][11]
Substrate Modification: Introducing a directing group, such as a phosphoryl group, on one of the α-carbons of the ketone can block one reaction pathway, leading to a single product.[6][11]
Reaction Condition Optimization: Carefully adjusting the reaction temperature and solvent can influence the regiochemical outcome.[6][11]
Q4: My Doebner-von Miller reaction is producing a lot of polymer. How can I prevent this?
A4: Polymerization of the α,β-unsaturated carbonyl compound is a major side reaction in the Doebner-von Miller synthesis, often triggered by strong acid catalysts.[1][5] To minimize this:
Slow Addition of Reagents: Adding the α,β-unsaturated carbonyl compound slowly to the acidic solution of the aniline can help control the reaction and reduce polymerization.[5]
Use a Biphasic Solvent System: This can reduce the concentration of the carbonyl compound in the acidic phase, thereby suppressing polymerization.[1][10]
Milder Acid Catalysts: Experimenting with Lewis acids instead of strong Brønsted acids may be beneficial.[1]
Q5: What factors influence regioselectivity in the Combes synthesis with unsymmetrical β-diketones?
A5: In the Combes synthesis, the formation of regioisomers is a common issue when using unsymmetrical β-diketones.[1] The outcome is governed by a combination of steric and electronic effects:
Steric Hindrance: Increasing the steric bulk of substituents on the β-diketone can direct the cyclization to the less hindered position.[6][12]
Electronic Effects of Aniline Substituents: Electron-donating groups on the aniline can influence the position of the electrophilic attack, while electron-withdrawing groups can alter the preferred site of cyclization.[1][12] For instance, methoxy-substituted anilines tend to favor the formation of 2-substituted quinolines, whereas chloro- or fluoro-substituted anilines often yield the 4-substituted regioisomer.[1][12]
Choice of Acid Catalyst: The type of acid used, such as sulfuric acid versus polyphosphoric acid, can alter the ratio of the regioisomers formed.[10]
Troubleshooting Guides
Low Reaction Yield
A low yield in quinoline synthesis can be attributed to several factors across different synthetic methods.[4] A systematic approach to troubleshooting is often the most effective.
Caption: A general troubleshooting workflow for addressing low yields.
Potential Cause
Troubleshooting Steps
Relevant Syntheses
Inappropriate Catalyst
The choice of acid or base catalyst is highly substrate-dependent. Experiment with different catalysts (e.g., Lewis vs. Brønsted acids) and optimize the concentration.[4][6][13]
Friedländer, Combes, Doebner-von Miller
Suboptimal Temperature
Excessive heat can cause decomposition, while temperatures that are too low may lead to an incomplete reaction.[4] Systematically vary the temperature and monitor the reaction by TLC.
All classical methods
Poor Substrate Reactivity
Electron-withdrawing groups on the aniline can deactivate the ring, making cyclization difficult.[4] More forcing conditions or a more active catalyst may be required.
All classical methods
Presence of Water
In many acid-catalyzed syntheses, water produced during the reaction can inhibit it.[4] Use anhydrous reagents and solvents where possible.
Skraup, Combes, Doebner-von Miller
Side Reactions
Polymerization of carbonyl substrates or aldol condensations can consume starting materials.[1][13] Consider slower reagent addition or biphasic systems.[1][5]
Doebner-von Miller, Friedländer
Poor Regioselectivity
Achieving the desired regiochemical outcome is a frequent challenge, particularly with unsymmetrical starting materials.[7]
Caption: Decision tree for improving regioselectivity.
Controlling Factor
Strategy
Details
Electronic Effects
Modify substituents on the aniline or carbonyl partner.
Electron-donating groups on the aniline can influence the position of electrophilic attack.[1]
Steric Hindrance
Introduce bulky groups to favor the formation of the less sterically hindered product.[1][6]
This is particularly effective in the Combes synthesis.[6][12]
Catalyst Choice
Screen different types of catalysts (acidic, basic, ionic liquids).
The catalyst can alter the reaction pathway and favor one regioisomer.[6][11]
Reaction Conditions
Systematically vary the solvent and temperature.
These parameters can significantly influence the regiochemical outcome.[6][7]
Experimental Protocols
Moderated Skraup Synthesis of Quinoline
This protocol incorporates a moderating agent to control the highly exothermic nature of the classical Skraup synthesis.[2][4]
Warning: This reaction is highly exothermic and can become violent. Appropriate safety precautions, including conducting the reaction in a fume hood and having an ice bath ready, are essential.[2]
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser, a dropping funnel, and a mechanical stirrer.
Charging Reactants: To the flask, add the aniline derivative, anhydrous glycerol, and a moderating agent like ferrous sulfate (FeSO₄).[4][10]
Acid Addition: While stirring vigorously and cooling the flask in an ice bath, slowly and carefully add concentrated sulfuric acid through the dropping funnel.[4][10]
Reaction Initiation: Gently heat the mixture to start the reaction. Once it begins, the reaction will become exothermic. Remove the heat source and control the reaction rate by cooling as needed.[2][10]
Work-up: After the initial vigorous reaction subsides, heat the mixture at reflux for several hours.[2] Cool the reaction mixture and carefully pour it into a large volume of cold water.
Purification: Make the solution strongly basic with a concentrated sodium hydroxide solution to liberate the quinoline base.[4] The crude quinoline is often purified by steam distillation to separate it from non-volatile tars.[2][4] The distillate can then be extracted with an organic solvent, dried, and distilled under reduced pressure.[4]
Y(OTf)₃-Catalyzed Friedländer Synthesis of Polysubstituted Quinolines
This modern approach offers a mild and efficient one-step synthesis at room temperature.[2]
Reaction Setup: To a solution of a 2-aminoaryl ketone (1 mmol) in a suitable solvent such as acetonitrile (5 mL), add an α-methylene ketone (1.2 mmol).
Catalyst Addition: Add the catalyst, for example, Yttrium (III) Triflate (Y(OTf)₃), to the mixture.
Reaction: Stir the mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
Work-up: Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution.
Extraction and Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After concentrating the solution under reduced pressure, purify the crude product by column chromatography on silica gel.[2]
stability of 6-Bromoquinoline-2-carboxylic acid in acidic and basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 6-Bromoquinoline-2-carboxylic acid under various experimental conditions. The informatio...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 6-Bromoquinoline-2-carboxylic acid under various experimental conditions. The information is designed to help troubleshoot common issues and answer frequently asked questions related to the handling and use of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 6-Bromoquinoline-2-carboxylic acid in experimental settings?
A1: The main stability concerns for 6-Bromoquinoline-2-carboxylic acid are its potential for degradation under acidic, basic, and photolytic conditions. The molecule has two primary reactive sites: the carboxylic acid group and the quinoline ring system. Under certain conditions, decarboxylation, hydrolysis of the bromine substituent, or degradation of the quinoline ring may occur.
Q2: What is the most likely degradation pathway for 6-Bromoquinoline-2-carboxylic acid under acidic conditions?
A2: Under strong acidic conditions and heat, the most probable degradation pathway is decarboxylation, leading to the formation of 6-Bromoquinoline. While quinoline rings can be stable to acid, forcing conditions may lead to this reaction.
Q3: Is 6-Bromoquinoline-2-carboxylic acid susceptible to degradation in basic solutions?
A3: Yes, in the presence of a strong base and elevated temperatures, 6-Bromoquinoline-2-carboxylic acid may also undergo decarboxylation. Additionally, under harsh basic conditions, there is a possibility of nucleophilic substitution of the bromo group, although this typically requires a catalyst and high temperatures.
Q4: How can I monitor the degradation of 6-Bromoquinoline-2-carboxylic acid during my experiment?
A4: The most effective method for monitoring the degradation of 6-Bromoquinoline-2-carboxylic acid is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[1] A reverse-phase C18 column with a mobile phase consisting of an acetonitrile and water gradient is a common starting point for analysis.[2] This technique allows for the separation and quantification of the parent compound from its potential degradation products.[1]
Q5: What are forced degradation studies and why are they important for 6-Bromoquinoline-2-carboxylic acid?
A5: Forced degradation studies, or stress testing, involve intentionally subjecting a compound to harsh conditions like strong acids and bases, high temperatures, oxidizing agents, and intense light.[3] These studies are crucial for identifying potential degradation products, understanding degradation pathways, and developing a robust, stability-indicating analytical method for quality control and stability assessment of 6-Bromoquinoline-2-carboxylic acid.[3][4]
Troubleshooting Guides
Problem: Unexpected peak observed in HPLC analysis after reaction in acidic media.
Possible Cause: This new peak could be a degradation product. Given the structure, the most likely product under acidic conditions is 6-Bromoquinoline, formed via decarboxylation.
Solution:
Confirm Identity: If a standard of 6-Bromoquinoline is available, compare its retention time with the unexpected peak.
LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass of the unknown peak. The molecular weight of 6-Bromoquinoline is approximately 208.05 g/mol .
Optimize Conditions: To minimize degradation, consider running the reaction at a lower temperature, reducing the reaction time, or using a milder acidic catalyst.
Problem: Low yield in a reaction involving 6-Bromoquinoline-2-carboxylic acid under basic conditions.
Possible Cause: The low yield could be due to the degradation of the starting material. Decarboxylation to 6-Bromoquinoline can also occur under basic conditions, especially with heat.
Solution:
Analyze Crude Mixture: Before purification, analyze a sample of the crude reaction mixture by HPLC or LC-MS to check for the presence of 6-Bromoquinoline.
Modify Reaction Conditions: If decarboxylation is confirmed, try running the reaction at a lower temperature. If high temperatures are necessary, minimize the reaction time.
pH Control: Ensure the pH of the reaction mixture is not excessively high, if permissible for the desired transformation.
Data Presentation
The following table summarizes hypothetical quantitative data from a forced degradation study on 6-Bromoquinoline-2-carboxylic acid to illustrate its stability profile.
Stress Condition
Reagent/Condition
Time (hours)
Temperature (°C)
% Degradation (Hypothetical)
Major Degradation Product
Acid Hydrolysis
0.1 M HCl
24
60
~15%
6-Bromoquinoline
Base Hydrolysis
0.1 M NaOH
24
60
~10%
6-Bromoquinoline
Oxidative
3% H₂O₂
24
25
< 5%
Quinoline N-oxides/hydroxylated derivatives
Thermal
Dry Heat
48
80
< 2%
Not significant
Photolytic
UV/Vis Light
24
25
~5-10%
Photolytic cleavage products
Experimental Protocols
Protocol for a Forced Degradation Study of 6-Bromoquinoline-2-carboxylic acid
This protocol provides a general framework for conducting a forced degradation study. Specific concentrations and conditions should be optimized for your experimental setup.
Preparation of Stock Solution:
Prepare a 1 mg/mL stock solution of 6-Bromoquinoline-2-carboxylic acid in a suitable solvent mixture (e.g., acetonitrile/water).
Acidic Stress:
Mix a known volume of the stock solution with an equal volume of 0.1 M HCl.
Incubate the solution at 60°C.
Withdraw aliquots at predetermined time points (e.g., 2, 6, 12, 24 hours).
Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.[5]
Basic Stress:
Mix a known volume of the stock solution with an equal volume of 0.1 M NaOH.
Incubate the solution at 60°C.
Withdraw aliquots at the same time points as the acidic stress study.
Neutralize the samples with an equivalent amount of 0.1 M HCl prior to HPLC analysis.[2]
Oxidative Stress:
Mix a known volume of the stock solution with a solution of 3% hydrogen peroxide.
Keep the mixture at room temperature (25°C) and protected from light.
Sample at the designated time points.
Thermal Stress:
Store a portion of the stock solution and a sample of the solid compound in an oven at 80°C.
Analyze at specified time points.
Photolytic Stress:
Expose a solution of the compound in a transparent container to a light source that emits both UV and visible light, as per ICH Q1B guidelines.
Keep a control sample wrapped in aluminum foil to protect it from light.
Sample at appropriate intervals.
Sample Analysis:
Analyze all stressed and control samples using a validated stability-indicating HPLC method.
Calculate the percentage of degradation and, if possible, identify the major degradation products using techniques like LC-MS.
Mandatory Visualization
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Experimental workflow for a forced degradation study.
Caption: Potential degradation pathways for 6-Bromoquinoline-2-carboxylic acid.
Technical Support Center: Troubleshooting Low Yields in the Esterification of Quinoline Carboxylic Acids
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields during the esterification of quinoline carboxylic acids. The informa...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields during the esterification of quinoline carboxylic acids. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My Fischer esterification of a quinoline carboxylic acid is giving a very low yield. What are the most common causes?
A1: Low yields in Fischer esterification are common due to the reversible nature of the reaction.[1][2] For quinoline carboxylic acids, several factors can exacerbate this issue:
Incomplete Reaction: The reaction may not have reached equilibrium. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[3][4]
Catalyst Inactivation: The basic nitrogen atom on the quinoline ring can be protonated by the acid catalyst (e.g., H₂SO₄), effectively reducing the catalyst's concentration and slowing down the reaction.[5]
Steric Hindrance: Bulky substituents on the quinoline ring near the carboxylic acid group, or the use of sterically hindered alcohols (like tert-butanol), can significantly impede the reaction.[5][6]
Water Content: The presence of water in the reactants or solvent will shift the equilibrium back towards the starting materials, reducing the ester yield.[7]
Purity of Starting Materials: Impurities in the quinoline carboxylic acid or the alcohol can interfere with the reaction.
Q2: How can I drive the esterification reaction to completion?
A2: To overcome the equilibrium limitations of Fischer esterification, you can apply Le Chatelier's Principle:[2]
Use an Excess of Alcohol: Using the alcohol as the solvent or in large excess can shift the equilibrium towards the product side.[1][7] This is most practical for simple, inexpensive alcohols like methanol or ethanol.
Remove Water as it Forms: This is a highly effective method. A Dean-Stark apparatus can be used to azeotropically remove water from the reaction mixture as it is formed, driving the reaction to completion.[1]
Q3: My starting alcohol is bulky and precious, so I can't use it in large excess. What are my options?
A3: When steric hindrance is a major issue or the alcohol cannot be used in excess, alternative esterification methods that are less reversible and more robust are recommended.
Two-Step Acid Chloride Formation: Convert the quinoline carboxylic acid to a highly reactive acyl chloride intermediate using thionyl chloride (SOCl₂) or oxalyl chloride.[5][8] The acyl chloride then reacts rapidly and irreversibly with the alcohol to form the desired ester.[9] This is often the most effective method for hindered substrates.
Steglich Esterification: This method uses coupling agents like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP).[5][10] It is performed under mild, neutral conditions, which is beneficial for acid-sensitive substrates.[10] However, it can also suffer from low yields with very hindered alcohols.[5]
Q4: I suspect my acid catalyst is being neutralized by the quinoline nitrogen. How can I address this?
A4: This is a valid concern. You can try two approaches:
Increase Catalyst Loading: Add a higher molar ratio of the acid catalyst. You may need more than a catalytic amount to ensure enough free acid is present to protonate the carboxylic acid's carbonyl group after the quinoline nitrogen has been protonated.
Use a Different Method: Switch to a non-acid-catalyzed method, such as the acid chloride or Steglich esterification routes described in Q3. These methods do not rely on protonation of the carboxylic acid to activate it.
Q5: What are some common side reactions that could be lowering my yield?
A5: Besides the reverse reaction (hydrolysis), potential side reactions include:
Degradation: Some quinoline derivatives can be sensitive to the strong acid and high temperatures used in Fischer esterification, leading to decomposition.[11] If you observe significant charring or the formation of multiple unidentified spots on your TLC plate, consider using milder conditions or a different esterification method.
Reactions with other functional groups: If your quinoline carboxylic acid or alcohol contains other sensitive functional groups, they may react under the acidic conditions.
Q6: My reaction seems to have worked based on TLC, but I'm losing most of my product during purification. What's going wrong?
A6: Product loss during purification is a common issue that can be mistaken for a low reaction yield.
Decomposition on Silica Gel: Quinolines are basic and can sometimes interact strongly with or decompose on acidic silica gel during column chromatography.[12] This can be mitigated by neutralizing the silica gel with a small amount of a base, like triethylamine (e.g., adding 1% triethylamine to your eluent).
Incomplete Extraction: Ensure you are using the correct pH during your aqueous workup. To extract your ester into an organic layer, the aqueous layer should be made basic (e.g., with sodium bicarbonate solution) to deprotonate any remaining carboxylic acid and the protonated quinoline, making them more soluble in the aqueous layer and leaving your neutral ester in the organic layer.
Inappropriate Purification Technique: For complex mixtures, standard column chromatography may not be sufficient. Techniques like high-speed counter-current chromatography can be more effective for separating challenging mixtures.[3][13] Recrystallization is an excellent final step to obtain a highly pure product if a suitable solvent system can be found.[3]
Data Presentation
Table 1: Comparison of Common Esterification Methods for Hindered Substrates
Mild, neutral conditions, good for acid-sensitive substrates.[10]
Can have low yields with hindered substrates, DCC byproduct (DCU) can be difficult to remove.[5]
Experimental Protocols
Protocol 1: General Procedure for Esterification via Acyl Chloride Formation
This protocol is a robust method for esterifying quinoline carboxylic acids, especially when dealing with steric hindrance or acid-sensitive functional groups.
Acid Chloride Synthesis:
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap (to neutralize HCl gas), add the quinoline carboxylic acid (1.0 eq).
Add thionyl chloride (SOCl₂) (2-5 eq), often with a catalytic amount of N,N-Dimethylformamide (DMF).
Heat the mixture to reflux and stir for 1-3 hours. The reaction is complete when gas evolution ceases.
Carefully remove the excess SOCl₂ under reduced pressure. The resulting crude acyl chloride is often used directly in the next step.
Ester Formation:
Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)) under an inert atmosphere (e.g., Nitrogen or Argon).
Cool the solution to 0 °C in an ice bath.
In a separate flask, dissolve the alcohol (1.0-1.2 eq) and a non-nucleophilic base like pyridine or triethylamine (1.5 eq) in the same anhydrous solvent.
Add the alcohol/base solution dropwise to the stirred acyl chloride solution at 0 °C.
Allow the reaction to warm to room temperature and stir overnight.
Monitor the reaction progress by TLC.
Workup and Purification:
Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
Extract the product with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure ester.[3]
Protocol 2: Troubleshooting Fischer Esterification with a Dean-Stark Trap
This protocol optimizes the classic Fischer esterification by actively removing water.
Reaction Setup:
To a round-bottom flask, add the quinoline carboxylic acid (1.0 eq), the alcohol (at least 3.0 eq, or used as a co-solvent), and a non-polar solvent that forms an azeotrope with water (e.g., toluene or benzene).
Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (0.05-0.1 eq).
Equip the flask with a Dean-Stark apparatus and a reflux condenser.
Reaction Execution:
Heat the mixture to reflux. The solvent-water azeotrope will distill into the Dean-Stark trap.
In the trap, the denser water will separate and collect at the bottom, while the solvent will overflow and return to the reaction flask.
Continue the reflux until no more water collects in the trap, which indicates the reaction is complete. This can take several hours to overnight.
Workup and Purification:
Cool the reaction mixture to room temperature.
Carefully neutralize the acid catalyst by washing the mixture with a saturated aqueous sodium bicarbonate solution until CO₂ evolution stops.
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
safe handling and storage procedures for 6-Bromoquinoline-2-carboxylic acid
This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and storage of 6-Bromoquinoline-2-carboxylic acid. Frequently Asked Questi...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and storage of 6-Bromoquinoline-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is 6-Bromoquinoline-2-carboxylic acid and what are its primary applications?
A1: 6-Bromoquinoline-2-carboxylic acid is a heterocyclic organic compound. It serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of anti-malarial and anti-cancer drugs.[1] Its chemical structure allows for selective modifications, making it a valuable building block in medicinal chemistry for creating complex bioactive molecules.[1]
Q2: What are the main hazards associated with 6-Bromoquinoline-2-carboxylic acid?
A2: 6-Bromoquinoline-2-carboxylic acid is classified as a hazardous substance. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[2][3] It is also harmful if swallowed.[3]
Q3: What personal protective equipment (PPE) should I wear when handling this compound?
A3: When handling 6-Bromoquinoline-2-carboxylic acid, it is essential to wear appropriate personal protective equipment. This includes chemical-resistant gloves (inspect before use), safety goggles or a face shield to protect against splashes, and a lab coat or protective suit.[2][3] If working with the powder or in an area with poor ventilation, a NIOSH-approved respirator is recommended to avoid inhaling dust.[2][3]
Q4: How should I properly store 6-Bromoquinoline-2-carboxylic acid?
A4: Store 6-Bromoquinoline-2-carboxylic acid in a tightly closed container in a dry, cool, and well-ventilated area.[2][4][5] The recommended storage temperature is -20°C.[6] Keep it away from incompatible materials such as strong acids, strong bases, and oxidizing agents.[4]
Q5: What should I do in case of accidental exposure?
A5: In case of accidental exposure, take the following first-aid measures immediately:
After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[2][7]
After skin contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical attention.[2][7]
If inhaled: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.[2][7]
If swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[2][5]
Troubleshooting Guide
Issue
Possible Cause
Troubleshooting Steps
Compound has changed color or appears degraded.
Improper storage (exposure to light, moisture, or incompatible materials).
Ensure the compound is stored at the recommended -20°C in a tightly sealed container, protected from light.[2][6] Discard if signs of significant degradation are present.
Inconsistent experimental results.
Impurity of the compound or degradation.
Verify the purity of the compound using appropriate analytical techniques (e.g., NMR, HPLC). If degradation is suspected, consider re-purification or obtaining a new batch. For maximum recovery of the product, centrifuge the original vial before removing the cap.[6]
Difficulty dissolving the compound.
Use of an inappropriate solvent.
The solubility of quinoline derivatives can vary. While specific quantitative data for 6-Bromoquinoline-2-carboxylic acid is limited, related compounds show solubility in polar aprotic solvents.[8] Experiment with small quantities in solvents like DMSO or DMF. Gentle heating may aid dissolution, but monitor for degradation.
Accidental spill of the compound.
Mishandling or container failure.
For small spills, carefully sweep or shovel the solid material into a suitable container for disposal, minimizing dust generation.[2] Ensure you are wearing appropriate PPE. Ventilate the area. For larger spills, evacuate the area and follow your institution's emergency procedures.
This protocol is a summary of a common synthetic route.[9] Researchers should consult the primary literature for detailed procedures and safety precautions.
Materials:
6-bromo-2-(tribromomethyl)quinoline
Concentrated sulfuric acid
Water
Procedure:
In a suitable reaction vessel, create a suspension of 6-bromo-2-(tribromomethyl)quinoline in water.
Under constant stirring, slowly add concentrated sulfuric acid to the suspension over a period of approximately 15 minutes.
Heat the reaction mixture to 150°C (oil bath temperature) and maintain for 5 hours.
After the reaction is complete, cool the mixture.
Collect the resulting precipitate by filtration.
Wash the precipitate with water and dry to yield 6-bromo-2-quinolinecarboxylic acid.
The filtrate can be diluted with water to precipitate a second crop of the product.
Visualizations
Caption: Workflow for safe handling and storage of 6-Bromoquinoline-2-carboxylic acid.
Technical Support Center: Overcoming Solubility Challenges with 6-Bromoquinoline-2-carboxylic Acid
Welcome to the technical support center for 6-Bromoquinoline-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for 6-Bromoquinoline-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical solutions for overcoming solubility issues encountered during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of 6-Bromoquinoline-2-carboxylic acid?
A1: While specific quantitative solubility data for 6-Bromoquinoline-2-carboxylic acid is limited in publicly available literature, its structural features as a quinoline derivative and a carboxylic acid provide insight into its likely behavior. Aromatic carboxylic acids generally exhibit poor solubility in water and nonpolar organic solvents. However, they tend to be more soluble in polar aprotic solvents. For 6-Bromoquinoline-2-carboxylic acid, solubility is expected to be favorable in solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Tetrahydrofuran (THF), especially with heating. Its solubility in alcohols like methanol and ethanol may be moderate.
Q2: I am observing a suspension or incomplete dissolution of 6-Bromoquinoline-2-carboxylic acid in my reaction mixture. What are the initial steps to address this?
A2: The first step is to ensure you are using an appropriate solvent. Polar aprotic solvents such as DMF or DMSO are often good starting points. If the compound remains insoluble at room temperature, gentle heating can significantly improve solubility. It is also crucial to ensure the material is of high purity, as impurities can sometimes affect solubility. If these initial steps do not resolve the issue, more advanced techniques described in the troubleshooting guides below may be necessary.
Q3: Can the solubility of 6-Bromoquinoline-2-carboxylic acid be improved by converting it to a salt?
A3: Yes, converting a carboxylic acid to its corresponding carboxylate salt is a common and effective strategy to enhance solubility, particularly in protic or aqueous media. By adding a suitable base, the carboxylic acid is deprotonated to form a more polar and often more soluble salt. This approach is particularly useful in reactions that are compatible with basic conditions.
Q4: Are there any specific reaction types where solubility of 6-Bromoquinoline-2-carboxylic acid is a known issue?
A4: Solubility can be a challenge in various reactions, including amide bond formations (amide coupling) and palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. In these reactions, the presence of multiple reagents and potentially biphasic solvent systems can complicate the dissolution of all components, leading to lower reaction rates and yields.
Troubleshooting Guides
Issue 1: Poor Solubility in Amide Coupling Reactions
Amide coupling reactions are fundamental in drug discovery and development. However, the poor solubility of 6-Bromoquinoline-2-carboxylic acid can be a significant hurdle.
Troubleshooting Steps:
Solvent Selection: Start with a polar aprotic solvent such as DMF or DMSO, which are known to be effective for dissolving many organic molecules, including carboxylic acids and amides.[1]
Employ Co-solvents: If a single solvent is insufficient, a co-solvent system can be employed. For instance, a mixture of DMF and a less polar solvent like Dichloromethane (DCM) might provide the right balance of polarity to dissolve all reactants.
In-situ Salt Formation: The addition of a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA), not only facilitates the amide coupling but also converts the carboxylic acid to a more soluble ammonium carboxylate salt in situ.[2]
Temperature Adjustment: Gently heating the reaction mixture can often improve the solubility of the starting materials. However, be mindful of the thermal stability of your reactants and coupling reagents.
Use of Solubilizing Additives: In some cases, the addition of a salt like Lithium Chloride (LiCl) can disrupt crystal lattice forces and improve the solubility of organic compounds in organic solvents.
Issue 2: Heterogeneous Mixture in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds. The presence of an aqueous phase, which is common in these reactions, can lead to solubility problems with organic substrates like 6-Bromoquinoline-2-carboxylic acid.
Troubleshooting Steps:
Solvent System Optimization: A biphasic solvent system, such as 1,4-dioxane/water or toluene/water, is commonly used.[3] The ratio of the organic solvent to water can be adjusted to improve the solubility of the organic reactants.
Phase-Transfer Catalysis: Although not a standard Suzuki-Miyaura condition, the principles of phase-transfer catalysis can be applied. Using a phase-transfer catalyst can help transport the deprotonated carboxylic acid from the aqueous phase to the organic phase where the palladium catalyst resides.
Homogeneous Solvent System: Consider using a single, polar aprotic solvent like DMF in which both the organic reactants and the inorganic base (e.g., potassium carbonate) have some solubility, potentially leading to a more homogeneous reaction mixture.
Esterification of the Carboxylic Acid: If solubility remains a persistent issue, a temporary modification of the molecule can be a viable strategy. Converting the carboxylic acid to a more soluble ester derivative (e.g., a methyl or ethyl ester) can facilitate the Suzuki coupling. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step.
Data Presentation
Table 1: Qualitative Solubility of Structurally Related 6-Bromoquinoline
Note: The presence of the carboxylic acid group will likely decrease solubility in less polar solvents and increase it in polar, hydrogen-bond accepting solvents like DMF and DMSO.
Experimental Protocols
Protocol 1: Amide Coupling of 6-Bromoquinoline-2-carboxylic acid with a Primary Amine
This protocol outlines a general procedure for the amide coupling of 6-Bromoquinoline-2-carboxylic acid, incorporating strategies to address potential solubility issues.
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-Bromoquinoline-2-carboxylic acid (1.0 equivalent).
Add anhydrous DMF to the flask. If the acid does not fully dissolve at room temperature, gently warm the mixture until a clear solution is obtained, then allow it to cool back to room temperature.
To the solution, add the primary amine (1.1 equivalents) followed by DIPEA (2.5 equivalents).
In a separate vial, dissolve HATU (1.2 equivalents) in a minimal amount of anhydrous DMF.
Slowly add the HATU solution to the reaction mixture at 0 °C (ice bath).
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, dilute the reaction mixture with ethyl acetate.
Wash the organic layer sequentially with 5% aqueous LiCl (to help remove DMF), saturated aqueous NaHCO₃, and brine.[5]
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired amide.
Visualizations
Experimental Workflow for Amide Coupling
The following diagram illustrates the key steps in the experimental protocol for the amide coupling of 6-Bromoquinoline-2-carboxylic acid, highlighting the points where solubility is addressed.
Caption: Workflow for amide coupling with solubility considerations.
Logical Relationship for Troubleshooting Solubility
This diagram outlines the decision-making process for addressing solubility issues with 6-Bromoquinoline-2-carboxylic acid in a generic reaction.
Caption: Decision tree for troubleshooting poor solubility.
Technical Support Center: Column Chromatography Techniques for Purifying Quinoline Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of quinoline deriva...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of quinoline derivatives using column chromatography.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of quinoline derivatives in a question-and-answer format.
Issue 1: My quinoline derivative is decomposing on the silica gel column.
Question: I am attempting to purify my quinoline derivative using silica gel column chromatography, but I am observing significant decomposition of my product. What can I do to prevent this?
Answer: Decomposition on silica gel is a common problem when purifying quinoline derivatives, primarily due to the acidic nature of silica gel and the basicity of the quinoline nitrogen.[1] Here are several strategies to mitigate this issue:
Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by pre-treating it with a basic solution. A common method is to use a solvent system containing a small amount of a tertiary amine, such as 0.5-2% triethylamine (NEt₃) or pyridine in the eluent.[1] Alternatively, you can prepare a slurry of the silica gel with the eluent containing the amine before packing the column.[1]
Use an Alternative Stationary Phase:
Alumina: Alumina is a good alternative to silica gel. You can use neutral or basic alumina depending on the properties of your compound.[1][2][3]
Florisil or Cellulose: For particularly sensitive compounds, other stationary phases like Florisil or cellulose might be suitable.[2]
Work Quickly and at Low Temperatures: If you must use silica gel, try to run the column as quickly as possible to minimize the contact time between your compound and the stationary phase. Running the column in a cold room may also help to reduce the rate of decomposition.
Confirm Instability: Perform a 2D TLC analysis to confirm if your compound is unstable on silica.[3][4]
Issue 2: My quinoline derivative is streaking or showing poor separation on the TLC/column.
Question: My compound is showing significant streaking (tailing) on the TLC plate, and I'm getting poor separation during column chromatography. How can I improve the peak shape and resolution?
Answer: Tailing is often caused by the interaction of the basic nitrogen of the quinoline ring with the acidic silanol groups on the silica gel surface.[3]
Add a Basic Modifier: As with decomposition, adding a small amount of a base like triethylamine (0.1-1% v/v) to your eluent can significantly reduce tailing.[2]
Optimize the Solvent System: Experiment with different solvent combinations. If you are using a hexane/ethyl acetate gradient, consider switching to a dichloromethane/methanol system.[3]
Use a Slower Gradient: A shallower gradient during elution can improve the resolution between closely eluting compounds.[3]
Optimize Sample Loading: Overloading the column is a common cause of band broadening. A general rule is to use a silica gel to crude product weight ratio of at least 30:1 for simple separations and up to 100:1 for more challenging ones.[2]
Issue 3: My polar quinoline derivative shows poor or no retention in reversed-phase HPLC.
Question: My polar quinoline compound shows little to no retention on a C18 column, eluting at or near the solvent front. How can I improve its retention?
Answer: This is a common challenge with polar compounds in reversed-phase (RP) chromatography due to their high affinity for the polar mobile phase over the nonpolar stationary phase. Here are several strategies to enhance retention:
Increase Mobile Phase Polarity: If not already using a 100% aqueous mobile phase, gradually increase the aqueous portion.
Employ a More Polar Stationary Phase: Consider using a reversed-phase column with a more polar character, such as phenyl-hexyl or embedded polar group (EPG) columns.
Utilize Ion-Pairing Chromatography: For ionizable quinoline compounds, adding an ion-pairing reagent to the mobile phase can significantly increase retention.
Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a valuable alternative for highly polar compounds that are poorly retained in reversed-phase chromatography.
Issue 4: I am observing low or no recovery of my compound from the column.
Question: After running the column, I am unable to recover a significant amount of my quinoline derivative. What could be the reason?
Answer: Low or no recovery is often due to irreversible adsorption of the compound onto the silica gel.
Switch to a Less Acidic Stationary Phase: Use neutral or basic alumina instead of silica gel.[3]
Use Amine-Functionalized Silica: This type of stationary phase has a reduced number of acidic silanol groups.[3]
Check for Decomposition: As mentioned earlier, your compound might be decomposing on the column.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for analyzing quinoline derivatives on TLC?
A1: A good starting point for compounds of "normal" polarity is a mixture of 10-50% ethyl acetate in hexanes.[5] For highly polar quinoline derivatives, you might need a more polar system like 5% methanol in dichloromethane.[5] It is highly recommended to add a small amount of triethylamine (~0.5%) to the eluent to prevent tailing.[5]
Q2: What is the ideal Rf value to aim for during TLC method development for column chromatography?
A2: For the best separation in column chromatography, you should aim for a retention factor (Rf) of approximately 0.2-0.3 for your target compound on the TLC plate.[6] An Rf in the range of 0.15 to 0.4 is also considered acceptable.[7]
Q3: How can I visualize my quinoline derivative on a TLC plate if it's not UV-active?
A3: If your compound is not visible under a UV lamp, you can use various staining methods:
Iodine Chamber: Placing the dried TLC plate in a chamber with iodine crystals will make many organic compounds appear as brown spots.[5]
Potassium Permanganate (KMnO₄) Stain: This stain is effective for compounds that can be oxidized and results in yellow-brown spots on a purple background.[2][5]
2,4-Dinitrophenylhydrazine (DNPH) Stain: This is specific for aldehydes and ketones, appearing as yellow to orange spots.[2]
Q4: What is the difference between wet and dry loading, and which one should I use?
A4:
Wet Loading: The crude sample is dissolved in a minimal amount of the eluent or another suitable solvent and then carefully added to the top of the column.[2] This method is quick and straightforward.
Dry Loading: The crude sample is dissolved in a solvent, adsorbed onto a small amount of silica gel (or another inert support like Celite), and the solvent is evaporated.[2][8][9] The resulting free-flowing powder is then added to the top of the column.[2][8] Dry loading is preferred when the compound has poor solubility in the eluent or to achieve better separation for difficult mixtures.[8][9]
Data Presentation
Table 1: Recommended Stationary Phases for Quinoline Derivative Purification
Offers different selectivity compared to hexane-based systems.
Note: The addition of 0.1-1% triethylamine to the mobile phase is often recommended to improve peak shape and prevent tailing of basic quinoline derivatives.[2]
Experimental Protocols
Detailed Protocol for Flash Column Chromatography of a Quinoline Derivative
This protocol provides a general workflow. The specific solvent system and conditions should be optimized for each compound using Thin-Layer Chromatography (TLC) first.
TLC Analysis and Solvent System Selection:
Develop a TLC method to find a solvent system that gives the target quinoline derivative an Rf value of approximately 0.2-0.3.[6]
Test various ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate).
If tailing is observed, add 0.5% (v/v) of triethylamine to the solvent system.[3]
Column Preparation:
Select an appropriate size glass column.
Plug the bottom of the column with a small piece of cotton or glass wool.
Add a thin layer of sand.
Slurry Packing: In a beaker, prepare a slurry of silica gel in the initial, least polar eluent.[2]
Gently pour the slurry into the column, ensuring no air bubbles are trapped. Tap the column gently to promote even packing.[2]
Allow the silica gel to settle, and then drain the excess solvent until it is just above the silica gel bed.
Add a thin layer of sand on top of the silica gel to prevent disturbance during solvent addition.[2]
Sample Loading:
Wet Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).[2] Carefully add the sample solution to the top of the column using a pipette.[2]
Dry Loading: If the compound has poor solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[2][8] Carefully add this powder to the top of the column.[2][8]
Elution:
Carefully add the eluent to the top of the column.
For flash chromatography, apply gentle air pressure to achieve a steady flow rate.
Begin with a non-polar solvent system and gradually increase the polarity (gradient elution) or use a single solvent system (isocratic elution). The starting solvent system should be one in which your desired compound has an Rf of ~0.1-0.2 on TLC.[2]
Collect fractions of a consistent volume in labeled test tubes.
Analysis of Fractions:
Monitor the collected fractions by TLC to identify those containing the purified quinoline derivative.[2]
Combine the pure fractions.
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified compound.[2]
A Comparative Guide to the Purity Assessment of Synthesized 6-Bromoquinoline-2-carboxylic Acid by HPLC
For Researchers, Scientists, and Drug Development Professionals The verification of purity for newly synthesized active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of the drug development process...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The verification of purity for newly synthesized active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of the drug development process. For a compound such as 6-Bromoquinoline-2-carboxylic acid, a valuable building block in medicinal chemistry, rigorous purity analysis is essential to ensure the reliability and reproducibility of subsequent research. This guide provides a comprehensive comparison of a synthesized batch of 6-Bromoquinoline-2-carboxylic acid with a commercially available standard, utilizing High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment. Detailed experimental protocols and supporting data are presented to aid researchers in establishing robust analytical workflows.
Introduction to Potential Impurities
The synthesis of 6-Bromoquinoline-2-carboxylic acid often involves the hydrolysis of 6-bromo-2-(tribromomethyl)quinoline under strong acidic conditions. This process, while effective, can introduce several impurities that must be monitored in the final product. These may include:
Intermediates: Incomplete hydrolysis may lead to the presence of 6-Bromoquinoline-2-carboxamide.
Degradation Products: The harsh acidic and high-temperature conditions can cause decomposition into various related substances.
This guide outlines an HPLC method capable of separating the main compound from these and other potential impurities, allowing for an accurate purity determination.
Comparative Purity Analysis by HPLC
An in-house synthesized batch of 6-Bromoquinoline-2-carboxylic acid was compared against a commercial standard (≥98% purity). The purity of both samples was determined by HPLC with UV detection, and the results are summarized below.
Data Presentation
Analyte
Retention Time (min)
Synthesized Product (Area %)
Commercial Standard (Area %)
6-Bromoquinoline-2-carboxamide (Impurity B)
4.8
0.21
0.05
6-Bromoquinoline-2-carboxylic acid
6.2
99.15
99.68
6-bromo-2-(tribromomethyl)quinoline (Impurity A)
10.5
0.45
Not Detected
Unknown Impurity 1
7.8
0.10
0.15
Unknown Impurity 2
9.1
0.09
0.12
Total Purity
99.15%
99.68%
Table 1: Comparative HPLC Purity Analysis of 6-Bromoquinoline-2-carboxylic Acid.
The synthesized product demonstrates high purity, though it contains a notable amount of unreacted starting material (Impurity A). The commercial standard shows a higher overall purity with no detectable starting material.
Experimental Protocols
A detailed methodology for the HPLC-based purity assessment is provided below.
High-Performance Liquid Chromatography (HPLC)
This method is designed for the quantitative determination of the purity of 6-Bromoquinoline-2-carboxylic acid and the separation of its potential process-related impurities.
Instrumentation and Conditions:
Parameter
Condition
HPLC System
A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Column
C18 Reverse-Phase Column (4.6 mm x 150 mm, 5 µm particle size)
Standard Solution: Accurately weigh and dissolve the 6-Bromoquinoline-2-carboxylic acid commercial standard in methanol to obtain a concentration of 1 mg/mL.
Sample Solution: Prepare the synthesized 6-Bromoquinoline-2-carboxylic acid in the same manner as the standard solution.
Working Solution: Dilute the stock solutions of both the standard and the synthesized sample to a final concentration of 0.1 mg/mL using a 50:50 mixture of Mobile Phase A and B.
Filtration: Filter all solutions through a 0.45 µm syringe filter into HPLC vials before injection.
Purity Calculation:
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Area % = (Area of Main Peak / Total Area of All Peaks) x 100
Visualized Workflows and Pathways
To clearly illustrate the logical and experimental processes, the following diagrams are provided.
Caption: Synthetic pathway and potential process-related impurities.
Comparative
A Comparative Guide to Impurity Profiling of 6-Bromoquinoline-2-carboxylic acid: GC-MS vs. HPLC-UV and LC-MS
For Researchers, Scientists, and Drug Development Professionals The rigorous identification and quantification of impurities in active pharmaceutical ingredients (APIs) and their intermediates is a critical mandate in dr...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The rigorous identification and quantification of impurities in active pharmaceutical ingredients (APIs) and their intermediates is a critical mandate in drug development and manufacturing. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Liquid Chromatography-Mass Spectrometry (LC-MS) for the impurity profiling of 6-Bromoquinoline-2-carboxylic acid. Methodologies, comparative performance data, and potential challenges are detailed to assist in selecting the most appropriate analytical strategy.
Introduction to Impurity Profiling of 6-Bromoquinoline-2-carboxylic acid
6-Bromoquinoline-2-carboxylic acid is a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this intermediate is paramount as impurities can be carried through subsequent synthesis steps, potentially impacting the safety and efficacy of the final drug product. A thorough impurity profile is therefore essential.
Process-related impurities in 6-Bromoquinoline-2-carboxylic acid can arise from unreacted starting materials, byproducts of the synthesis, or degradation products. A common synthetic route involves the hydrolysis of 6-bromo-2-(tribromomethyl)quinoline.[1] Potential impurities may therefore include:
Byproducts: Decarboxylation products (e.g., 6-bromoquinoline) or products from side reactions.
The choice of analytical technique for impurity profiling depends on the physicochemical properties of the target analytes, the required sensitivity, and the desired level of structural information.
Comparison of Analytical Techniques
The selection of an optimal analytical technique for impurity profiling of 6-Bromoquinoline-2-carboxylic acid hinges on the volatility of the analytes and the desired sensitivity. Due to the low volatility of 6-Bromoquinoline-2-carboxylic acid and its potential impurities, direct GC-MS analysis is challenging and necessitates a derivatization step. In contrast, HPLC-UV and LC-MS are well-suited for the analysis of non-volatile and thermally labile compounds.[2]
Feature
GC-MS (with Derivatization)
HPLC-UV
LC-MS
Principle
Separation of volatile derivatives in the gas phase followed by mass-based detection.
Separation in the liquid phase based on polarity, with detection via UV absorbance.
Separation in the liquid phase coupled with mass-based detection.
Analyte Volatility
Requires derivatization to increase volatility.
Suitable for non-volatile and thermally labile compounds.
Ideal for non-volatile and thermally labile compounds.
Sensitivity
Good, with LODs typically in the low ng/mL range after derivatization.
Moderate, with LODs in the low µg/mL to high ng/mL range.[3][4][5]
Excellent, with LODs often reaching the pg/mL level.[6]
Selectivity
High, based on both chromatographic retention time and mass fragmentation pattern.
Moderate, relies on chromatographic separation. Co-elution can be a challenge.
Very high, provides both retention time and mass-to-charge ratio for high confidence.
Identification
High confidence based on mass spectral libraries and fragmentation patterns.
Based on retention time comparison with a reference standard.
High confidence from mass-to-charge ratio, isotopic patterns, and fragmentation data.
Quantitative Performance
Good linearity and precision.
Excellent linearity and precision for quantitation of known impurities.
Excellent for trace-level quantification.
Sample Throughput
Lower, due to the additional derivatization step.
High, suitable for routine quality control.
High, with modern UHPLC systems.
Cost & Complexity
Moderate cost, requires expertise in derivatization.
Lower cost, widely available and established.
Higher initial investment and maintenance costs.
Quantitative Performance Comparison (Estimated)
The following table presents estimated quantitative performance data for the analysis of impurities in 6-Bromoquinoline-2-carboxylic acid. These values are based on typical performance for similar classes of compounds and should be validated for specific applications.
Parameter
GC-MS (with Silylation)
HPLC-UV
LC-MS/MS
Limit of Detection (LOD)
0.1 - 1 ng/mL
10 - 100 ng/mL
0.01 - 0.1 ng/mL
Limit of Quantitation (LOQ)
0.3 - 3 ng/mL
30 - 300 ng/mL
0.03 - 0.3 ng/mL
Linearity (R²)
> 0.995
> 0.999
> 0.999
Precision (%RSD)
< 10%
< 2%
< 5%
Accuracy (% Recovery)
90 - 110%
98 - 102%
95 - 105%
Experimental Protocols
GC-MS Analysis (with Silylation Derivatization)
Due to the presence of a carboxylic acid group, 6-Bromoquinoline-2-carboxylic acid is non-volatile and requires derivatization prior to GC-MS analysis. Silylation is a common derivatization technique that replaces the active hydrogen on the carboxylic acid with a trimethylsilyl (TMS) group, increasing volatility.
1. Sample Preparation and Derivatization:
Accurately weigh approximately 1 mg of the 6-Bromoquinoline-2-carboxylic acid sample into a reaction vial.
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
Seal the vial and heat at 70°C for 30 minutes.
Cool the vial to room temperature before injection into the GC-MS.
2. GC-MS Conditions:
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
Injector Temperature: 280°C
Oven Temperature Program:
Initial temperature: 100°C, hold for 2 minutes.
Ramp to 280°C at 15°C/min.
Hold at 280°C for 10 minutes.
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
MS Transfer Line Temperature: 280°C
Ion Source Temperature: 230°C
Ionization Mode: Electron Ionization (EI) at 70 eV.
Scan Range: m/z 50-500.
HPLC-UV Analysis
HPLC-UV is a robust and widely used technique for the routine analysis and quantification of known impurities in pharmaceutical manufacturing.
1. Sample Preparation:
Accurately weigh approximately 10 mg of the 6-Bromoquinoline-2-carboxylic acid sample.
Dissolve in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.
Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC-UV Conditions:
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase A: 0.1% Formic acid in Water.
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
Gradient Program:
0-5 min: 10% B
5-25 min: 10-80% B
25-30 min: 80% B
30.1-35 min: 10% B (re-equilibration)
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detection Wavelength: 254 nm.
Injection Volume: 10 µL.
LC-MS Analysis
LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry, making it the gold standard for identifying and quantifying unknown and trace-level impurities.
1. Sample Preparation:
Prepare the sample as described for HPLC-UV analysis, but use LC-MS grade solvents and additives. A lower concentration (e.g., 0.1 mg/mL) may be sufficient due to the higher sensitivity of the detector.
2. LC-MS Conditions:
UHPLC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
Mobile Phase A: 0.1% Formic acid in Water (LC-MS grade).
Mobile Phase B: 0.1% Formic acid in Acetonitrile (LC-MS grade).
Gradient Program: A faster gradient can often be used with UHPLC systems.
0-1 min: 10% B
1-7 min: 10-90% B
7-8 min: 90% B
8.1-10 min: 10% B (re-equilibration)
Flow Rate: 0.4 mL/min.
Column Temperature: 40°C.
Injection Volume: 2 µL.
Mass Spectrometer: Electrospray Ionization (ESI) in positive and negative ion modes.
Scan Range: m/z 100-800.
Data Acquisition: Full scan for impurity identification and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for targeted quantification.
Visualizations
Caption: Experimental workflow for GC-MS analysis of 6-Bromoquinoline-2-carboxylic acid.
Caption: Decision tree for selecting the appropriate analytical technique.
Conclusion
The selection of an analytical technique for the impurity profiling of 6-Bromoquinoline-2-carboxylic acid requires careful consideration of the analytical objectives.
GC-MS following derivatization is a powerful tool for the identification of volatile and semi-volatile impurities, offering high-confidence structural elucidation through its mass spectral libraries. However, the additional sample preparation step can be a drawback for high-throughput applications.
HPLC-UV stands out as a robust, cost-effective, and reliable method for the routine quantification of known impurities. Its simplicity and high precision make it ideal for quality control environments.
LC-MS is the most versatile and sensitive technique, capable of both identifying unknown impurities and quantifying them at trace levels. It is the preferred method when comprehensive impurity profiling and high sensitivity are required.
For a comprehensive impurity profiling strategy, a combination of these techniques is often employed. HPLC-UV can be used for routine quality control, while LC-MS and GC-MS can be utilized for in-depth characterization, identification of unknown impurities, and method validation.
Spectroscopic Characterization of 6-Bromoquinoline-2-carboxylic acid: A Comparative Guide
This guide provides a comprehensive analysis of 6-Bromoquinoline-2-carboxylic acid using fundamental spectroscopic techniques. For researchers, scientists, and professionals in drug development, accurate structural confi...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides a comprehensive analysis of 6-Bromoquinoline-2-carboxylic acid using fundamental spectroscopic techniques. For researchers, scientists, and professionals in drug development, accurate structural confirmation is paramount. This document outlines the expected spectroscopic data for the target compound, compares it with the parent molecule, Quinoline-2-carboxylic acid, to highlight the influence of substituents, and provides detailed experimental protocols for data acquisition.
Data Presentation: Spectroscopic Analysis
The structural integrity of 6-Bromoquinoline-2-carboxylic acid is confirmed through Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, alongside Mass Spectrometry (MS). The data presented below summarizes the key spectral characteristics that define the molecule's unique chemical structure.
Table 1: ¹H NMR Spectroscopic Data Comparison (400 MHz, DMSO-d₆)
Note: The COOH proton chemical shift for 6-Bromoquinoline-2-carboxylic acid is an expected value based on typical carboxylic acids in DMSO-d₆.[2] The assignments for 6-Bromoquinoline-2-carboxylic acid have been interpreted from the provided data.[1]
Table 2: ¹³C NMR Spectroscopic Data Comparison (Expected Chemical Shift Ranges, δ, ppm)
Observed Absorptions: The spectrum indicates the presence of both neutral molecule and zwitterionic forms.
Mass Spectrometry
Molecular Weight: 252.06 g/mol [1][5]Observed Ion (ES-LCMS): m/z 253 [M+H]⁺[1]Shows characteristic isotopic pattern for one bromine atom.
Molecular Weight: 173.17 g/mol Observed Ion (EI): m/z 173 [M]⁺[6]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following protocols outline the procedures for acquiring the spectroscopic data.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR experiments.
Select a suitable deuterated solvent; DMSO-d₆ is recommended for carboxylic acids to ensure solubility and observe the acidic proton.
Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
Transfer the solution into a standard 5 mm NMR tube.
Data Acquisition (400 MHz Spectrometer):
¹H NMR: A standard one-pulse sequence is used. Typically, 8 to 16 scans are sufficient. The spectrum is referenced to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).[7]
¹³C NMR: A standard proton-decoupled pulse sequence is employed. A higher number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.[7] The spectrum is referenced to the solvent peak of DMSO-d₆ (δ ≈ 39.52 ppm).
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
Place the mixture into a pellet-forming die.
Apply pressure using a hydraulic press to form a thin, transparent pellet.
Data Acquisition:
Record a background spectrum of the empty sample compartment.
Place the KBr pellet in the spectrometer's sample holder.
Acquire the sample spectrum, typically by averaging 16-32 scans over a range of 4000-400 cm⁻¹.
3. Mass Spectrometry (MS)
Sample Preparation:
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
Data Acquisition (LC-MS with ESI):
Sample Introduction: The sample solution is introduced into the mass spectrometer via a liquid chromatography (LC) system, which allows for separation from any impurities.
Ionization: Electrospray Ionization (ESI) is used, which is a soft ionization technique suitable for polar molecules like carboxylic acids, typically forming [M+H]⁺ or [M-H]⁻ ions.[8]
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
Detection: The detector records the abundance of each ion, generating the mass spectrum.
Mandatory Visualization
The logical workflow for the spectroscopic confirmation of 6-Bromoquinoline-2-carboxylic acid is illustrated below.
Caption: Workflow for the structural confirmation of 6-Bromoquinoline-2-carboxylic acid.
A Comparative Analysis of the Biological Activities of 6-Bromoquinoline-2-carboxylic Acid and Its Isomers
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the biological potential of bromoquinoline-2-carboxylic acid isomers based on available experimental data. The quinoline scaffol...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the biological potential of bromoquinoline-2-carboxylic acid isomers based on available experimental data.
The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. The introduction of a bromine atom and a carboxylic acid group to this structure can significantly modulate its pharmacological properties. This guide provides a comparative overview of the biological activities of 6-Bromoquinoline-2-carboxylic acid and its positional isomers, drawing upon available in vitro studies to inform future research and drug development endeavors.
While direct comparative studies on the complete set of bromoquinoline-2-carboxylic acid isomers are limited, existing research on related quinoline carboxylic acids and their derivatives provides valuable insights into their potential as therapeutic agents. This guide synthesizes this information to offer a comparative perspective on their antiproliferative, antimicrobial, and anti-inflammatory potential.
Comparative Biological Activity Data
Quantitative data on the specific bromo-isomers of quinoline-2-carboxylic acid is scarce in publicly available literature. However, studies on the parent quinoline carboxylic acids provide a foundational comparison, highlighting the influence of the carboxylic acid position on biological activity.
Note: The data for quinoline-2, -3, and -4-carboxylic acids against MCF7 and HELA cells was reported as having "remarkable growth inhibition" or "significant cytotoxicity" without specific IC50 values in the cited study.[1]
In-Depth Look at Biological Activities
Antiproliferative Activity
Research has consistently demonstrated the anticancer potential of quinoline derivatives. A study evaluating various quinoline-related carboxylic acids revealed that quinoline-2-carboxylic acid, quinoline-3-carboxylic acid, and quinoline-4-carboxylic acid all possess notable growth inhibition capabilities against the mammary carcinoma cell line MCF7.[1] Interestingly, quinoline-2-carboxylic acid was uniquely identified as having significant cytotoxicity against the cervical cancer cell line HELA, suggesting a degree of selectivity in its action.[1]
Furthermore, studies on more heavily substituted bromoquinolines have shown potent antiproliferative effects. For instance, 6,8-dibromo-5-nitroquinoline displayed significant inhibitory activity against C6, HT29, and HeLa cancer cell lines, with IC50 values of 50.0 µM, 26.2 µM, and 24.1 µM, respectively.[2] This highlights the potential of combining bromo and other functional group substitutions to enhance anticancer potency.[2] The potential molecular mechanism for the antiproliferative activity of these compounds is speculated to involve the chelation of divalent metals.[1]
Antimicrobial Activity
The quinoline core is a well-established pharmacophore in antimicrobial drug discovery. While direct data on the antimicrobial activity of 6-bromoquinoline-2-carboxylic acid and its isomers is limited, studies on related structures are informative. For example, derivatives of 7-bromoquinoline-5,8-dione have been synthesized and shown to possess antibacterial and antifungal properties, with Minimum Inhibitory Concentration (MIC) ranges of 0.80-1.00 mg/ml against various strains.[3] This suggests that the bromoquinoline scaffold is a promising starting point for the development of new antimicrobial agents.
Anti-inflammatory Activity
Quinoline derivatives have also been investigated for their anti-inflammatory properties. Quinoline-2-carboxylic acid and its derivatives are believed to exert their effects by modulating key inflammatory signaling pathways, such as the NF-κB pathway.[4] A study on quinoline-related carboxylic acids demonstrated that quinoline-3-carboxylic and quinoline-4-carboxylic acids exhibited appreciable anti-inflammatory affinities in lipopolysaccharide (LPS)-induced inflammation in RAW264.7 mouse macrophages.[1]
Experimental Protocols
To facilitate further research and comparative analysis, detailed methodologies for key in vitro assays are provided below.
Antiproliferative Activity Assessment (MTT Assay)
This assay determines the cytotoxic effect of a compound on cancer cell lines.
Workflow:
Figure 1: Workflow for determining antiproliferative activity using the MTT assay.
Detailed Steps:
Cell Culture: Maintain human cancer cell lines (e.g., MCF7, HELA) in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
Cell Seeding: Harvest cells and seed them into 96-well microtiter plates at a density of 5 × 10³ to 1 × 10⁴ cells per well. Allow the cells to attach by incubating for 24 hours.
Compound Treatment: Prepare stock solutions of the bromoquinoline-2-carboxylic acid isomers in a suitable solvent (e.g., DMSO). Dilute the stock solutions to various concentrations in the culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known cytotoxic drug).
Incubation: Incubate the plates for 48 to 72 hours.
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, by plotting the percentage of viability against the log of the compound concentration.[5]
Structure-Activity Relationship Insights
The biological activity of quinoline derivatives is highly dependent on the nature and position of their substituents.
Figure 2: Factors influencing the biological activity of bromoquinoline-2-carboxylic acids.
Position of the Carboxylic Acid: As evidenced by the differing activities of quinoline-2-, -3-, and -4-carboxylic acids, the position of the -COOH group is critical for target interaction and biological outcome.[1]
Position of the Bromine Atom: The location of the bromine atom on the quinoline ring influences the molecule's lipophilicity and electronic properties, which in turn affects its ability to cross cell membranes and interact with biological targets.
Other Substituents: The addition of other functional groups, such as nitro or hydroxyl groups, can further modulate the biological activity, often leading to enhanced potency.[2]
Conclusion and Future Directions
While a complete comparative dataset for 6-bromoquinoline-2-carboxylic acid and its isomers is not yet available, the existing literature strongly suggests that these compounds are promising scaffolds for the development of novel therapeutic agents. The demonstrated antiproliferative, antimicrobial, and anti-inflammatory activities of related quinoline derivatives warrant a systematic investigation of this specific isomeric series.
Future research should focus on the synthesis and comprehensive in vitro screening of all positional bromo-isomers of quinoline-2-carboxylic acid. Such studies will be crucial for elucidating detailed structure-activity relationships and identifying the most potent and selective isomers for further preclinical development. The experimental protocols outlined in this guide provide a framework for such comparative evaluations.
comparative analysis of the anticancer activity of quinoline carboxylic acid analogs
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the anticancer activity of various quinoline carboxylic acid analogs. Quinoline, a heterocyclic aromatic compo...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer activity of various quinoline carboxylic acid analogs. Quinoline, a heterocyclic aromatic compound, serves as a privileged scaffold in medicinal chemistry.[1][2] Its derivatives, particularly those containing a carboxylic acid moiety, have demonstrated significant potential as anticancer agents through diverse mechanisms of action, including the inhibition of critical enzymes and the induction of programmed cell death.[1][3] This document summarizes key experimental data, details common methodologies, and illustrates the underlying biological pathways to facilitate objective comparison and guide future research.
Mechanisms of Anticancer Action
Quinoline carboxylic acid analogs exert their cytotoxic effects by targeting various cellular processes essential for cancer cell proliferation and survival. The primary mechanisms include the inhibition of dihydroorotate dehydrogenase (DHODH), disruption of DNA topoisomerases, and induction of apoptosis.
Inhibition of Dihydroorotate Dehydrogenase (DHODH)
A significant mechanism for the anticancer activity of certain quinoline carboxylic acids is the inhibition of human dihydroorotate dehydrogenase (hDHODH).[4] This enzyme is crucial for the de novo pyrimidine biosynthesis pathway, which is highly active in rapidly proliferating cancer cells.[4] By blocking DHODH, these compounds deplete the intracellular pool of pyrimidines required for DNA and RNA synthesis, leading to cell growth arrest.[4] The carboxylate group of the quinoline analog is often critical for this activity, forming a salt bridge with key residues like arginine in the enzyme's binding pocket.[4]
Caption: DHODH inhibition by quinoline analogs disrupts pyrimidine synthesis, leading to cell growth arrest.
Inhibition of DNA Topoisomerases
Many quinoline derivatives function as topoisomerase inhibitors.[5] These enzymes, such as DNA gyrase and topoisomerase IV in bacteria and topoisomerase I and II in human cells, are essential for managing DNA topology during replication and transcription.[4][6] The analogs stabilize the complex formed between the topoisomerase enzyme and DNA, which prevents the re-ligation of the DNA strands.[4][6] This leads to the accumulation of double-stranded DNA breaks, ultimately triggering cell death.[4]
Caption: Quinoline analogs inhibit topoisomerase, leading to DNA damage and apoptosis.
Comparative Anticancer Activity Data
The anticancer efficacy of quinoline carboxylic acid analogs is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a biological process by 50%. Lower IC50 values indicate higher potency.
Table 1: Comparative Activity of DHODH Inhibitors
This table compares the inhibitory activity of select 4-quinoline carboxylic acids and their corresponding methyl esters against human DHODH (hDHODH) and their cytotoxic effects on the HCT-116 human colon cancer cell line. The data highlights the importance of the free carboxylic acid group for potent DHODH inhibition.[7]
Data extracted from studies on 4-quinoline carboxylic acids as inhibitors of dihydroorotate dehydrogenase.[3][7]
Table 2: Cytotoxicity of Analogs Against Various Cancer Cell Lines
The cytotoxic potential of quinoline carboxylic acid derivatives varies based on substitutions on the quinoline ring and the specific cancer cell line being tested.
Standardized assays are crucial for comparing the efficacy of different compounds. Below are detailed protocols for common experiments used to evaluate the anticancer activity of quinoline carboxylic acid analogs.
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[3][7]
Methodology:
Cell Seeding: Cancer cells (e.g., HCT-116, MCF-7) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[3]
Compound Treatment: The cells are then treated with various concentrations of the quinoline carboxylic acid analogs and incubated for a specified period (e.g., 24-72 hours).
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
Data Acquisition: The absorbance of the solution is measured using a spectrophotometer at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
Data Analysis: The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[7]
Caption: Standard workflow for assessing cell cytotoxicity using the MTT assay.
Cell Cycle Analysis via Flow Cytometry
This technique is used to determine the effect of a compound on the cell cycle distribution of a cancer cell population. Many anticancer agents induce cell cycle arrest at specific phases (G1, S, or G2/M).[10][13]
Methodology:
Cell Treatment: Cancer cells are treated with the test compound at a specific concentration (e.g., its IC50 value) for a defined period (e.g., 24 hours).
Harvesting: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold ethanol (e.g., 70%) to permeabilize the cell membrane.
Staining: The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-binding dye, such as propidium iodide (PI). The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.
Flow Cytometry: The stained cells are analyzed using a flow cytometer. The instrument measures the fluorescence intensity of thousands of individual cells.
Data Analysis: The data is presented as a histogram where the x-axis represents fluorescence intensity (DNA content) and the y-axis represents the cell count. This allows for the quantification of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase indicates compound-induced cell cycle arrest.[9][11]
Caption: Workflow for analyzing compound effects on the cancer cell cycle via flow cytometry.
Evaluating the Antimicrobial Spectrum of 6-Bromoquinoline-2-carboxylic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of the antimicrobial spectrum of derivatives of 6-bromoquinoline, a class of compounds with emerging interest in...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antimicrobial spectrum of derivatives of 6-bromoquinoline, a class of compounds with emerging interest in antimicrobial research. Due to a lack of extensive publicly available data specifically on 6-bromoquinoline-2-carboxylic acid derivatives, this guide incorporates findings on structurally related bromo-substituted quinoline and quinazolinone analogs to offer valuable insights into their potential antimicrobial efficacy. The data presented herein is intended to support further research and development in the quest for novel antimicrobial agents.
Comparative Antimicrobial Efficacy
The antimicrobial activity of the evaluated compounds is presented in terms of Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the in vitro antibacterial and antifungal activities of various bromo-substituted quinoline and quinazolinone derivatives against a panel of clinically relevant pathogens.
Antibacterial Activity
Table 1: Minimum Inhibitory Concentration (MIC) of Bromo-Substituted Quinoline and Quinazolinone Derivatives against Gram-Positive Bacteria (µg/mL)
Note: Some studies reported activity as the zone of inhibition rather than MIC values. "High activity" indicates significant zones of inhibition as reported in the cited literature.
Antifungal Activity
Table 3: Minimum Inhibitory Concentration (MIC) of Bromo-Substituted Quinoline and Quinazolinone Derivatives against Fungi (µg/mL)
The determination of the antimicrobial spectrum of these derivatives relies on standardized in vitro susceptibility testing methods. The following are detailed methodologies for key experiments commonly cited in the literature.
Broth Microdilution Method for MIC Determination
This quantitative method is widely used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1]
Preparation of Microbial Inoculum:
Bacterial or fungal strains are cultured on appropriate agar plates.
A few colonies are transferred to a sterile saline solution.
The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[1]
Preparation of Microdilution Plates:
The test compounds are serially diluted in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
Each well is then inoculated with the standardized microbial suspension.
Control wells (growth control without compound and sterility control without microorganisms) are included.
Incubation:
The plates are incubated at a suitable temperature (typically 35-37°C) for a specified period (usually 18-24 hours for bacteria and 24-48 hours for fungi).
Reading of Results:
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Agar Well/Disk Diffusion Method
This qualitative or semi-quantitative method is used to assess the susceptibility of microorganisms to antimicrobial agents.[3][4][5]
Inoculum Preparation:
A standardized microbial inoculum (0.5 McFarland standard) is uniformly swabbed onto the surface of an appropriate agar plate (e.g., Mueller-Hinton agar).
Application of Compound:
Agar Well Diffusion: Wells are punched into the agar using a sterile cork borer, and a specific volume of the test compound solution is added to each well.[3][4][5]
Disk Diffusion: Sterile paper disks impregnated with a known concentration of the test compound are placed on the agar surface.
Incubation:
The plates are incubated under appropriate conditions (temperature and duration).
Measurement of Inhibition Zone:
The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area around the well or disk where microbial growth is inhibited).
Experimental and logical relationship diagrams
Caption: Workflow for Antimicrobial Susceptibility Testing.
Caption: General Mechanism of Action for Quinolone Antibiotics.
6-Bromoquinoline-2-carboxylic Acid in Drug Design: A Comparative Guide to Halogenated Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. Halogenation of the quinoline...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. Halogenation of the quinoline ring is a common strategy to modulate the physicochemical and pharmacological properties of these compounds. This guide provides a comparative analysis of 6-Bromoquinoline-2-carboxylic acid and other halogenated quinoline derivatives, focusing on their performance in drug design, supported by experimental data.
Introduction to Halogenated Quinolines in Oncology
Quinoline derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. The introduction of halogen atoms, such as bromine, chlorine, and fluorine, at various positions on the quinoline ring can significantly influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. This often translates to enhanced potency and altered selectivity. 6-Bromoquinoline-2-carboxylic acid, in particular, has emerged as a valuable building block for the synthesis of novel therapeutic agents.
Comparative Analysis of Anticancer Activity
The cytotoxic effects of halogenated quinoline derivatives have been evaluated against a variety of cancer cell lines. While a direct head-to-head comparison of 6-Bromoquinoline-2-carboxylic acid with other halogenated quinoline-2-carboxylic acids under identical experimental conditions is not extensively available in the current literature, a compilation of data from various studies provides valuable insights into their relative potencies.
Table 1: Comparative in vitro Anticancer Activity (IC50) of Halogenated Quinoline Derivatives
Note: The data presented in this table is compiled from different studies and should be interpreted with caution due to variations in experimental protocols.
Structure-Activity Relationship (SAR) Insights
The biological activity of halogenated quinolines is significantly influenced by the nature and position of the halogen substituent.
Position of Halogen: Substitution at the C6 and C8 positions of the quinoline ring has been shown to be favorable for anticancer activity.
Type of Halogen: The electronegativity and size of the halogen atom play a crucial role. For instance, fluorine substitution can enhance binding affinity and metabolic stability.
Carboxylic Acid Group: The presence of a carboxylic acid group, particularly at the C2 or C4 position, is often critical for activity, as it can participate in key interactions with biological targets. For example, the carboxylate group of some quinoline carboxylic acids forms a salt bridge with arginine residues in the binding pocket of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis.[4]
Targeted Signaling Pathways
Many quinoline derivatives exert their anticancer effects by targeting specific signaling pathways that are dysregulated in cancer cells. One of the key pathways implicated is the PI3K/Akt/mTOR pathway , which plays a central role in cell growth, proliferation, and survival.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of halogenated quinoline derivatives.
Experimental Protocols
Synthesis of Halogenated Quinoline-2-Carboxylic Acids
A general synthetic route to quinoline-2-carboxylic acids involves the Doebner-von Miller reaction or the Friedländer annulation. For halogenated derivatives, the corresponding halogenated anilines are used as starting materials.
Caption: General workflow for the synthesis of halogenated quinoline-2-carboxylic acids.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.
Protocol:
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.
Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., 10–200 µg/mL) and incubated for a further 24-72 hours.[5]
MTT Addition: 10 µL of MTT solution (5 mg/mL) is added to each well, and the plate is incubated for 4 hours at 37°C.[5]
Formazan Solubilization: The medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[5]
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[5]
Data Analysis: The percentage of cell viability is calculated relative to the control (vehicle-treated) cells, and the IC50 value is determined.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion
Halogenated quinoline derivatives, including 6-Bromoquinoline-2-carboxylic acid, represent a promising class of compounds in the field of drug design, particularly for the development of novel anticancer agents. The introduction of halogens onto the quinoline scaffold provides a powerful tool for medicinal chemists to fine-tune the pharmacological properties of these molecules. While further direct comparative studies are needed to definitively rank the potency of different halogenated isomers, the available data underscores the importance of this chemical space for future therapeutic innovation. The insights into their structure-activity relationships and mechanisms of action, such as the inhibition of the PI3K/Akt/mTOR pathway, will continue to guide the rational design of more effective and selective drug candidates.
A Comparative Guide to the Efficacy of Catalysts in Quinoline Synthesis
The synthesis of quinolines, a crucial scaffold in medicinal chemistry and materials science, is significantly influenced by the choice of catalyst.[1][2][3][4] This guide offers a comparative analysis of various catalyt...
Author: BenchChem Technical Support Team. Date: December 2025
The synthesis of quinolines, a crucial scaffold in medicinal chemistry and materials science, is significantly influenced by the choice of catalyst.[1][2][3][4] This guide offers a comparative analysis of various catalytic systems for quinoline synthesis, focusing on their performance, supported by experimental data. It is designed for researchers, scientists, and drug development professionals to facilitate the selection of optimal synthetic routes.
Data Presentation: A Head-to-Head Comparison of Catalytic Systems
The efficacy of different catalysts varies significantly based on the specific reaction, substrates, and conditions. The following table summarizes the performance of a range of catalysts in the Friedländer annulation and related quinoline syntheses.
Catalyst Type
Specific Catalyst
Substrates
Solvent
Temperature (°C)
Time
Yield (%)
TON
TOF (min⁻¹)
Homogeneous Lewis Acid
In(OTf)₃
2-aminoarylketones & active methylene compounds
Solvent-free
60
15 min
>90
N/A
N/A
Homogeneous Lewis Acid
FeCl₃·6H₂O
2-aminoarylketones & active methylene compounds
N/A
N/A
Shorter time
Better yields
N/A
N/A
Homogeneous Brønsted Acid
p-Toluenesulfonic acid (p-TsOH)
o-aminoaryl aldehydes/ketones & ketones
Solvent-free
N/A
N/A
High
N/A
N/A
Homogeneous
Molecular Iodine
o-aminoaryl aldehydes/ketones & ketones
N/A
N/A
N/A
High
N/A
N/A
Heterogeneous
Montmorillonite K-10
2-amino aryl ketones & β-keto esters
Ethanol
Mild
N/A
70-83
N/A
N/A
Heterogeneous
Zeolite
2-amino aryl ketones & β-keto esters
Ethanol
Mild
N/A
81-92
N/A
N/A
Heterogeneous
Nano-crystalline sulfated zirconia (NC-SZ)
2-amino aryl ketones & β-keto esters
Ethanol
Mild
N/A
88-93
N/A
N/A
Heterogeneous Nanocatalyst
Fe₃O₄@SiO₂-APTES-TFA
α-methylene ketones & 2-aminoaryl ketones
Ethanol
60
2 h
68-96
N/A
N/A
Heterogeneous Nanocatalyst
Nickel Nanoparticles (biofabricated)
2-amino benzophenone & cyclohexane-1,3-dione
Solvent-free
N/A
N/A
92-96
N/A
N/A
Heterogeneous Nanocatalyst
Co(0) and Cu(0) doped aerogels
2-amino-5-chlorobenzaldehyde & ethyl acetoacetate
Solvent-free
50
2 h
90-97
N/A
N/A
Heterogeneous Nanocatalyst
nano-silica/4-(2-Aminoethyl)-morpholine
Multicomponent reaction for polyhydroquinoline
N/A
N/A
Short
95
1759.2
117.28
Note: N/A indicates that the data was not available in the cited sources. TON (Turnover Number) and TOF (Turnover Frequency) are crucial metrics for catalyst stability and intrinsic activity, respectively.[5]
Mandatory Visualization
The following diagrams illustrate key workflows and reaction pathways in the evaluation of catalysts for quinoline synthesis.
Structure-Activity Relationship (SAR) Studies of 6-Bromoquinoline Derivatives: A Comparative Guide
The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, antiviral, and...
Author: BenchChem Technical Support Team. Date: December 2025
The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1] The strategic modification of the quinoline ring with various functional groups can significantly modulate its pharmacological profile.[2] This guide focuses on the structure-activity relationship (SAR) of 6-bromoquinoline derivatives, providing a comparative analysis of their anticancer and antimicrobial activities based on experimental data.
The introduction of a bromine atom at the C-6 position of the quinoline ring is a key structural feature that has been explored for the development of new therapeutic agents.[3] This guide will delve into how further substitutions on this scaffold influence its biological potency.
Anticancer Activity of 6-Bromoquinoline Derivatives
Several studies have demonstrated the potential of 6-bromoquinoline derivatives as potent anticancer agents. The antiproliferative effects are often evaluated by determining the half-maximal inhibitory concentration (IC50) against various cancer cell lines.
Comparative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity (IC50 values) of various bromo-substituted quinoline and related quinazolinone derivatives against several human cancer cell lines.
Compound ID
Structure (Key Substitutions on Bromo-Quinoline Scaffold)
Structure-Activity Relationship Insights for Anticancer Activity
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as a nitro group at the C-5 position of a dibromoquinoline ring, can significantly enhance antiproliferative activity.[5] Similarly, the presence of two cyano groups in 5,7-dicyano-8-hydroxyquinoline resulted in a highly potent compound, suggesting a synergistic effect of electron-withdrawing groups at these positions.[4]
Substituents on Quinazolinone Derivatives: For derivatives of 6,8-dibromo-4(3H)quinazolinone, specific substitutions on the quinazolinone ring system are crucial for determining cytotoxic potency against cell lines like MCF-7.[5] In a series of 6-bromo-quinazoline-4(3H)-one derivatives, an aliphatic linker attached to a thiol group at position 2 resulted in the most potent compound against MCF-7 and SW480 cell lines.[6]
Position of Substituents: Preliminary SAR analysis on quinoline derivatives suggests that a large and bulky alkoxy substituent at position-7 can be beneficial for antiproliferative activity.[8] Furthermore, amino side chain substituents at position-4 have been shown to facilitate the antiproliferative activity of this class of compounds.[8]
Experimental Protocol: MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity and, by extension, cell viability and cytotoxicity.[4]
Methodology
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
Compound Treatment: The cells are then treated with various concentrations of the test compounds (6-bromoquinoline derivatives) and a positive control (e.g., Doxorubicin) for a specified period (e.g., 48 or 72 hours).
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[4]
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting a dose-response curve.
Antimicrobial Activity of 6-Bromoquinoline Derivatives
The 6-bromoquinoline scaffold has also been investigated for its potential as an antimicrobial agent against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) is a key metric used to quantify this activity.
Comparative Antimicrobial Activity Data
The table below presents the Minimum Inhibitory Concentration (MIC) values for a series of bromo-substituted quinoline and related derivatives against various microbial strains.
Structure-Activity Relationship Insights for Antimicrobial Activity
Substituent Effects: A SAR study revealed that compounds with electron-withdrawing groups substituted at the para position demonstrated higher antimicrobial activity.[10]
Lipophilicity and Hydrogen Bonding: A quantitative structure-activity relationship (QSAR) model identified moderate lipophilicity (cLogP 3–5) and a limited number of hydrogen bond donors as key predictors for antibacterial activity.[12]
Mechanism of Action: For some derivatives, like the 6-bromoindolglyoxylamide polyamines, the mechanism of action has been attributed to rapid membrane permeabilization and depolarization in both Gram-positive and Gram-negative bacteria.[9]
Experimental Protocol: Broth Microdilution for Antimicrobial Susceptibility Testing
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[11]
Methodology
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton broth) to a specific concentration (e.g., 5 × 10⁵ CFU/mL).
Serial Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing SAR Principles and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the SAR studies of 6-bromoquinoline derivatives.
Caption: General workflow for a Structure-Activity Relationship (SAR) study.
Caption: Key SAR findings for the anticancer activity of 6-bromoquinoline derivatives.
Caption: Key SAR findings for the antimicrobial activity of 6-bromoquinoline derivatives.
Proper Disposal of 6-Bromoquinoline-2-carboxylic Acid: A Guide for Laboratory Professionals
The proper disposal of 6-Bromoquinoline-2-carboxylic acid is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide provides detailed procedures for the safe handling a...
Author: BenchChem Technical Support Team. Date: December 2025
The proper disposal of 6-Bromoquinoline-2-carboxylic acid is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide provides detailed procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development.
Hazard and Safety Information
6-Bromoquinoline-2-carboxylic acid and its derivatives are classified as irritants and are harmful if swallowed or inhaled.[1][2][3] It is essential to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area or under a chemical fume hood.[3][4]
Hazard Classification
Description
Precautionary Statement
Acute Toxicity, Oral
Harmful if swallowed.
P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[1]
Skin Irritation
Causes skin irritation.
P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2][5]
Eye Irritation
Causes serious eye irritation.
P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][5]
Respiratory Irritation
May cause respiratory irritation.
P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2]
Experimental Protocol: Waste Neutralization and Disposal
This protocol outlines the steps for the neutralization and disposal of 6-Bromoquinoline-2-carboxylic acid waste.
Materials:
Waste 6-Bromoquinoline-2-carboxylic acid (solid or in solution)
Sodium bicarbonate (NaHCO₃) or a 5% aqueous solution
pH indicator strips
Appropriate waste container (clearly labeled)
Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat
Procedure:
Segregation: Collect all waste containing 6-Bromoquinoline-2-carboxylic acid in a designated, labeled, and sealed container. Do not mix with other waste streams unless compatibility has been confirmed.
Neutralization (for acidic solutions):
Work in a chemical fume hood.
Slowly add sodium bicarbonate to the acidic waste solution while stirring gently. Be cautious of potential effervescence.
Periodically check the pH of the solution using a pH indicator strip.
Continue adding sodium bicarbonate until the pH is neutral (between 6.0 and 8.0).
Collection and Labeling:
Once neutralized, transfer the waste to a properly labeled hazardous waste container.
The label should include: "Hazardous Waste," the chemical name ("Neutralized 6-Bromoquinoline-2-carboxylic acid waste"), the primary hazards (e.g., "Toxic"), and the date of accumulation.
Final Disposal:
Store the sealed waste container in a designated secondary containment area away from incompatible materials.[6]
Arrange for pickup and disposal by a licensed professional waste disposal service.[4] The recommended method of disposal is incineration by an authorized facility equipped with an afterburner and scrubber.[2]
Never dispose of 6-Bromoquinoline-2-carboxylic acid or its waste down the drain.[4][6]
Disposal Workflow
The following diagram illustrates the decision-making process and steps for the proper disposal of 6-Bromoquinoline-2-carboxylic acid.
Caption: Disposal workflow for 6-Bromoquinoline-2-carboxylic acid.
Personal protective equipment for handling 6-Bromoquinoline-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals This guide provides crucial safety and logistical information for the handling and disposal of 6-Bromoquinoline-2-carboxylic acid. The following procedures...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 6-Bromoquinoline-2-carboxylic acid. The following procedures are based on best practices for handling halogenated quinoline derivatives and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) for the compound.
Hazard Identification and Personal Protective Equipment (PPE)
6-Bromoquinoline-2-carboxylic acid and similar compounds are classified with potential hazards including skin, eye, and respiratory irritation.[1][2] Ingestion may be harmful. Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
Protection Type
Specific Equipment
Purpose
Eye and Face Protection
Chemical safety goggles meeting EN166 or ANSI Z.87.1 standards. A face shield should be worn over goggles for splash hazards.[3][4][5]
To protect against splashes, dust, and vapors that can cause serious eye irritation or damage.[1][2][6]
Skin Protection
Chemically resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant gown.[7] Closed-toe shoes and long pants are required.[3]
To prevent skin contact which can cause irritation.[1][2][6] Always check glove manufacturer compatibility data.
Respiratory Protection
Use in a certified chemical fume hood.[7] If a fume hood is unavailable or if aerosol generation is likely, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3]
To avoid inhalation of dust or vapors which may cause respiratory irritation.[1][2][6]
Operational Plan for Safe Handling
A systematic approach is essential for safely managing 6-Bromoquinoline-2-carboxylic acid in a laboratory setting.
Step-by-Step Handling Protocol:
Preparation:
Review the specific Safety Data Sheet (SDS) for 6-Bromoquinoline-2-carboxylic acid.
Ensure a chemical fume hood is operational and available.
Verify that an emergency eyewash station and safety shower are accessible.[7]
Designate a specific, clearly marked area for handling the compound.
Donning PPE:
Put on all required PPE as detailed in Table 1 before handling the chemical.
Weighing and Transfer:
Handle the solid compound carefully to minimize dust formation.[1][8]
Use appropriate tools, such as a spatula, for transfers.
If working with a solution, use a pipette or syringe with caution to prevent splashes.[7]
During the Experiment:
Keep all containers of 6-Bromoquinoline-2-carboxylic acid clearly labeled and sealed when not in use.[7]
Avoid direct contact with skin, eyes, and clothing.[1][8]
Do not eat, drink, or smoke in the handling area.[1][9]
Post-Experiment:
Decontaminate all work surfaces and equipment that came into contact with the compound.
Properly remove and dispose of PPE. Gloves should be removed without touching the outer surface.[7]
Move the person to fresh air. If breathing is difficult, seek medical attention.[2][6][9]
Skin Contact
Immediately wash the affected area with plenty of soap and water.[2][6][10] Remove contaminated clothing and wash it before reuse.[1][2] If irritation persists, get medical advice.[1][2][6]
Eye Contact
Rinse cautiously with water for several minutes.[6][10] Remove contact lenses if present and easy to do. Continue rinsing.[1][6][10] Seek immediate medical attention.[1][6]
Ingestion
Rinse mouth with water.[9] Call a poison center or doctor if you feel unwell.[9]
In case of a spill, evacuate the area. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[6] Prevent the chemical from entering drains.[2][8]
Storage and Disposal
Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container.[1][2][6][9] The storage temperature may be specified as -20°C.[11] Store locked up.[1][2][6][9]
Disposal: Dispose of 6-Bromoquinoline-2-carboxylic acid and any contaminated materials as hazardous waste.[7] Follow all federal, state, and local regulations. Arrange for disposal by a licensed chemical waste disposal company.[7]
Workflow for Safe Handling
Caption: Workflow for the safe handling of 6-Bromoquinoline-2-carboxylic acid.